Dilmapimod Tosylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
937169-00-1 |
|---|---|
Molecular Formula |
C30H27F3N4O6S |
Molecular Weight |
628.6 g/mol |
IUPAC Name |
8-(2,6-difluorophenyl)-2-(1,3-dihydroxypropan-2-ylamino)-4-(4-fluoro-2-methylphenyl)pyrido[2,3-d]pyrimidin-7-one;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C23H19F3N4O3.C7H8O3S/c1-12-9-13(24)5-6-15(12)20-16-7-8-19(33)30(21-17(25)3-2-4-18(21)26)22(16)29-23(28-20)27-14(10-31)11-32;1-6-2-4-7(5-3-6)11(8,9)10/h2-9,14,31-32H,10-11H2,1H3,(H,27,28,29);2-5H,1H3,(H,8,9,10) |
InChI Key |
ONQKJJNSLLVYHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=C(C=CC(=C1)F)C2=C3C=CC(=O)N(C3=NC(=N2)NC(CO)CO)C4=C(C=CC=C4F)F |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to Dilmapimod Tosylate and its Inhibition of the p38 MAPK Pathway
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of Dilmapimod Tosylate, a selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) signaling pathway. It details the core mechanism of the p38 MAPK cascade, the specific inhibitory action of Dilmapimod, quantitative data from key clinical investigations, and the experimental protocols used to derive this data.
The p38 MAPK Signaling Pathway: A Central Regulator of Stress and Inflammation
The p38 MAPK pathway is a highly conserved intracellular signaling cascade crucial for mediating cellular responses to a wide array of external stressors and inflammatory stimuli.[1] Part of the larger MAPK superfamily, which also includes the ERK and JNK pathways, the p38 pathway is integral to regulating cellular processes such as inflammation, apoptosis, cell cycle control, and gene expression.[1][2][3]
Activation of the pathway is triggered by stimuli including pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), as well as environmental stresses such as UV radiation and oxidative stress.[1][4] The signaling architecture is a three-tiered kinase module, where a MAP Kinase Kinase Kinase (MAP3K) activates a MAP Kinase Kinase (MAP2K), which in turn phosphorylates and activates the p38 MAPK protein.[4][5] Key MAP3Ks include ASK1 and TAK1, which activate the primary p38 MAP2Ks, MKK3 and MKK6.[4]
Once activated, p38 MAPK can translocate to the nucleus and phosphorylate various transcription factors, such as Activating Transcription Factor 2 (ATF-2) and Myocyte Enhancer Factor 2 (MEF2).[4] This leads to the transcriptional activation of numerous genes, including those encoding for pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, thereby amplifying the inflammatory response.[4][6]
Caption: Overview of the p38 MAPK signaling cascade from stimulus to gene expression.
This compound (SB-681323): Mechanism of Inhibition
Dilmapimod (SB-681323) is a potent and selective, orally administered small-molecule inhibitor of the p38 MAPK enzyme.[6][7] Its primary mechanism of action is to bind to the p38α isoform, preventing its activation and subsequent phosphorylation of downstream targets.[2] By blocking this critical step, Dilmapimod effectively attenuates the entire downstream inflammatory cascade.
This inhibition leads to a significant reduction in the production and release of key pro-inflammatory cytokines and chemokines, including TNF-α, IL-1β, and IL-6.[6] The suppression of these mediators is the basis for Dilmapimod's therapeutic potential in a variety of inflammatory conditions, such as rheumatoid arthritis, neuropathic pain, and chronic obstructive pulmonary disease (COPD).[6][7][8]
Caption: Dilmapimod directly inhibits p38 MAPK, blocking downstream signaling.
Quantitative Clinical Data
Dilmapimod has been evaluated in several clinical trials across different indications. The following tables summarize key quantitative findings from studies in neuropathic pain, severe trauma, and COPD.
Table 1: Efficacy of Dilmapimod in Neuropathic Pain Following Nerve Injury [7]
| Parameter | Dilmapimod (15 mg/day) | Placebo | Outcome |
|---|---|---|---|
| Primary Endpoint | |||
| Change in Average Daily Pain Score (NRS) | - | - | 0.80 point reduction vs. Placebo |
| 95% Confidence Interval | - | - | (0.28, 1.33) |
| p-value | - | - | 0.0034 |
Data from a multicentre, double-blind, placebo-controlled, two-period, cross-over trial involving 43 completed patients. The primary endpoint was measured during the second week of treatment.[7]
Table 2: Pharmacodynamic Effects of Dilmapimod in Severe Trauma Patients at Risk for ARDS [9]
| Biomarker | Dilmapimod (10 mg/24h IV) vs. Placebo | Timepoint |
|---|---|---|
| Interleukin-6 (IL-6) | Trend of lower levels | 24h post-dose |
| C-Reactive Protein (CRP) | Trend toward inhibition of production | Post-injury |
| Interleukin-8 (IL-8) | Most different from placebo | 3 days |
| Soluble TNF Receptor 1 (sTNFR1) | Most different from placebo | 3 days |
Data from a Phase IIa, randomized, double-blind, placebo-controlled study in 77 patients. The 10 mg continuous infusion over 24 hours demonstrated the most favorable pharmacokinetic and pharmacodynamic profile.[9]
Table 3: Gene Expression Changes Modulated by Dilmapimod in COPD Patients [8]
| Biomarker Influenced | Genes Regulated by Dilmapimod | Sample Source |
|---|---|---|
| Fibrinogen | STAT1, MMP-9, CAV1, IL-1β | Whole Blood & Induced Sputum |
| C-Reactive Protein (CRP) | IL-1β | Whole Blood & Induced Sputum |
Analysis from a randomized, placebo-controlled trial showing that p38 MAPK inhibition by Dilmapimod leads to differential effects on inflammatory biomarker-related gene expression.[8]
Key Experimental Methodologies
The clinical evaluation of this compound relied on precise and validated experimental protocols to assess its pharmacokinetics, pharmacodynamics, and efficacy.
Pharmacokinetic Analysis The concentration of Dilmapimod in human plasma was determined using a validated analytical method.[10] The general workflow involved sample preparation followed by instrumental analysis.
Caption: Standardized workflow for quantifying Dilmapimod in plasma samples.
-
Protocol: Human plasma samples (50 µL) underwent protein precipitation. The resulting supernatant was analyzed using high-performance liquid chromatography–tandem mass spectrometry (HPLC–MS/MS). The method was validated with a lower limit of quantification (LLOQ) of 0.1 ng/mL and a higher limit of 100 ng/mL.[10]
Pharmacodynamic and Efficacy Assessments
-
C-Reactive Protein (CRP) Quantification: Serum CRP levels were measured via an immuno-turbidimetric assay. In this method, CRP in the sample reacts with anti-human CRP antibodies coated on latex particles, forming insoluble aggregates. The absorbance of these aggregates is directly proportional to the CRP concentration. The linear range for this assay was 1.0 to 480 mg/L.[10]
-
Gene Expression Analysis: In the COPD study, mRNA levels were quantified from whole blood and induced sputum samples. The analysis was conducted using gene arrays and polymerase chain reaction (PCR) to measure the expression levels of specific inflammatory genes.[8]
-
Neuropathic Pain Assessment: Efficacy in the neuropathic pain trial was evaluated using an 11-point numerical rating scale (NRS) where patients rated their average daily and current pain intensity.[7] Secondary assessments included quantitative sensory testing and evaluation of allodynia.[7][11]
Conclusion
This compound is a selective p38 MAPK inhibitor that has demonstrated a clear mechanism of action by suppressing the production of key pro-inflammatory mediators. Clinical trials have provided quantitative evidence of its anti-inflammatory activity and analgesic effects in various disease states. The data suggest that targeting the p38 MAPK pathway is a viable therapeutic strategy. While Dilmapimod's development has been discontinued, the insights gained from its investigation remain valuable for the ongoing development of p38 MAPK inhibitors for inflammatory and neuropathic disorders.[12]
References
- 1. assaygenie.com [assaygenie.com]
- 2. researchgate.net [researchgate.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Clinical trial of the p38 MAP kinase inhibitor dilmapimod in neuropathic pain following nerve injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gene expression changes caused by the p38 MAPK inhibitor dilmapimod in COPD patients: analysis of blood and sputum samples from a randomized, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Randomized Dose-Escalation Study of the Safety and Anti-Inflammatory Activity of the p38 Mitogen-Activated Protein Kinase Inhibitor Dilmapimod in Severe Trauma Subjects at Risk for Acute Respiratory Distress Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Population Pharmacokinetics and Pharmacodynamics Modelling of Dilmapimod in Severe Trauma Subjects at Risk for Acute Respiratory Distress Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Dilmapimod - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
chemical structure and properties of Dilmapimod Tosylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dilmapimod (also known as SB-681323) is a potent and selective small molecule inhibitor of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[1][2][3][4][5] Developed by GlaxoSmithKline, Dilmapimod has been investigated for its anti-inflammatory properties in a range of conditions, including chronic obstructive pulmonary disease (COPD), neuropathic pain, and acute respiratory distress syndrome (ARDS).[6][7][8] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental findings related to Dilmapimod Tosylate.
Chemical Structure and Properties
Dilmapimod is administered as the tosylate salt. The chemical and physical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | 4-[5-(2,6-difluorophenyl)-2-([(2R)-2,3-dihydroxypropyl]amino)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-4-yl]-3-methylbenzonitrile, 4-methylbenzenesulfonic acid | N/A |
| Synonyms | SB-681323, GW-681323 | [3][4][5] |
| Molecular Formula | C₃₀H₂₇F₃N₄O₆S | N/A |
| Molecular Weight | 628.62 g/mol | N/A |
| Appearance | Solid powder | N/A |
| Solubility | Soluble in DMSO | [5][9] |
Mechanism of Action: Inhibition of the p38 MAPK Signaling Pathway
Dilmapimod exerts its anti-inflammatory effects by inhibiting the p38 MAPK signaling cascade. The p38 MAPKs are a family of serine/threonine kinases that play a central role in cellular responses to inflammatory cytokines and environmental stress.[2][10][11][12] There are four main isoforms of p38 MAPK: α, β, γ, and δ.[2][10] The p38α isoform is the most studied and is considered the primary mediator of the inflammatory response.[12]
Upon activation by upstream kinases (MKK3/6), p38 MAPK phosphorylates a variety of downstream substrates, including other kinases like MAPK-activated protein kinase 2 (MAPKAPK2) and transcription factors such as activating transcription factor 2 (ATF2).[1][11] This phosphorylation cascade leads to the increased production and release of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[13]
Dilmapimod, as a p38 MAPK inhibitor, blocks this signaling pathway, thereby reducing the production of these key inflammatory mediators.[13] One of the key downstream effects of p38 MAPK inhibition is the reduced phosphorylation of heat shock protein 27 (HSP27), a substrate of MAPKAPK2.[3][7] The level of phosphorylated HSP27 (pHSP27) is often used as a biomarker for p38 MAPK pathway activation.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. sinobiological.com [sinobiological.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Dilmapimod | p38 MAPK | Autophagy | TargetMol [targetmol.com]
- 6. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gene expression changes caused by the p38 MAPK inhibitor dilmapimod in COPD patients: analysis of blood and sputum samples from a randomized, placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aberrant TNF secretion by whole blood in healthy subjects with a history of reactive arthritis: time course in adherent and non‐adherent cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro kinase assay [protocols.io]
- 10. mdpi.com [mdpi.com]
- 11. assaygenie.com [assaygenie.com]
- 12. Identification of genomic targets downstream of p38 mitogen-activated protein kinase pathway mediating tumor necrosis factor-α signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
The Rise and Fall of a p38 MAPK Inhibitor: A Technical History of Dilmapimod Tosylate
An In-depth Guide for Researchers and Drug Development Professionals
Introduction
Dilmapimod Tosylate (formerly SB-681323) is a potent, orally active, and selective inhibitor of the p38 mitogen-activated protein kinase (MAPK). Developed by GlaxoSmithKline, it emerged as a promising therapeutic agent for a range of inflammatory conditions.[1][2][3] The p38 MAPK signaling pathway plays a crucial role in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), making it an attractive target for anti-inflammatory drug development.[4][5][6] This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and clinical evaluation of this compound.
Discovery and Development
Dilmapimod was identified as a promising p38 MAPK inhibitor with the potential to treat a variety of inflammatory diseases.[1][3] Its development program investigated its utility in conditions such as rheumatoid arthritis, neuropathic pain, coronary artery disease (CAD), and chronic obstructive pulmonary disease (COPD).[3][7] Despite reaching late-stage clinical trials, the development of Dilmapimod was ultimately discontinued.[2]
Chemical Structure and Properties
Dilmapimod belongs to the class of organic compounds known as phenylpyrimidines.[1] The tosylate salt form was developed for its pharmaceutical properties.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | 4-(4-(4-fluorophenyl)-1-(4-piperidinyl)-1H-imidazol-5-yl)pyridine mono(4-methylbenzenesulfonate) |
| Chemical Formula | C23H23FN4O3S |
| Molecular Weight | 454.5 g/mol |
| CAS Number | 937169-00-1[1] |
Mechanism of Action: Targeting the p38 MAPK Signaling Pathway
Dilmapimod exerts its anti-inflammatory effects by inhibiting the p38 MAPK, a key enzyme in a signaling cascade that responds to cellular stress and inflammatory stimuli.[4][5][6] The p38 MAPK pathway, upon activation by upstream kinases, phosphorylates various downstream targets, including transcription factors and other kinases. This leads to the increased expression of pro-inflammatory genes. By inhibiting p38 MAPK, Dilmapimod effectively downregulates the production of key inflammatory mediators.[1][8]
The p38 MAPK Signaling Cascade
The canonical p38 MAPK signaling pathway is a three-tiered kinase cascade.[9][10] Extracellular stimuli, such as inflammatory cytokines (e.g., TNF-α, IL-1β) or environmental stressors, activate MAP kinase kinase kinases (MAP3Ks). These MAP3Ks then phosphorylate and activate MAP kinase kinases (MAP2Ks), primarily MKK3 and MKK6.[5][10] Activated MKK3/6, in turn, phosphorylate and activate p38 MAPK.[5] Activated p38 MAPK then phosphorylates a variety of downstream substrates, leading to a cellular response.
Preclinical and Clinical Development
Dilmapimod underwent extensive preclinical and clinical evaluation for various inflammatory conditions.
Pharmacokinetics
Pharmacokinetic studies in humans indicated that a 10 mg dose of Dilmapimod administered as a continuous intravenous infusion over 24 hours provided the most favorable plasma concentration profile.[11]
Table 2: Summary of Selected Clinical Trials for Dilmapimod
| Indication | Phase | Trial Identifier | Key Findings | Reference |
| Neuropathic Pain | II | - | Statistically significant reduction in average daily pain score compared to placebo (p=0.0034). Well tolerated. | [12] |
| Severe Trauma (ARDS risk) | IIa | NCT00564746 | Well tolerated with no clinically relevant safety findings. | [11] |
| COPD | - | - | Modulated gene expression, including STAT1, MMP-9, CAV1, and IL-1β, in whole blood and sputum. | [8] |
| Rheumatoid Arthritis | III | - | Investigated, but detailed public results are limited. | [3][7] |
| Coronary Artery Disease | III | - | Investigated, but detailed public results are limited. | [3][7] |
Experimental Protocols
Gene Expression Analysis in COPD Patients
A key study investigated the effect of Dilmapimod on gene expression in patients with COPD.[8]
Objective: To identify gene expression changes in whole blood and induced sputum of COPD patients following treatment with Dilmapimod.
Methodology:
-
Study Design: Randomized, double-blind, placebo-controlled trial.
-
Sample Collection: Whole blood and induced sputum samples were collected at baseline and at 1, 2, and 6 hours post-dose.
-
RNA Extraction: Total RNA was extracted from the collected samples.
-
Gene Expression Profiling: Whole genome expression profiling was performed using microarrays.
-
Data Analysis: Gene expression changes greater than 1.3-fold with a p-value less than 0.01 compared to placebo were considered significant. Pathway and network analysis were conducted to identify regulated genes and their potential influence on inflammatory biomarkers.
Conclusion
This compound was a promising p38 MAPK inhibitor that showed therapeutic potential in several inflammatory conditions. Its development provided valuable insights into the role of the p38 MAPK pathway in human disease and the potential for its therapeutic modulation. While the journey of Dilmapimod did not culminate in a marketed drug, the extensive research and clinical data generated continue to be a valuable resource for the scientific community and for the development of future anti-inflammatory therapies. The challenges encountered, including potential liver toxicity which has hindered other p38 MAPK inhibitors, underscore the complexities of targeting this central signaling node.[1][3]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Dilmapimod - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. The p38 MAP kinase pathway as a therapeutic target in inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. assaygenie.com [assaygenie.com]
- 7. This compound - Nordic Biosite [nordicbiosite.com]
- 8. Gene expression changes caused by the p38 MAPK inhibitor dilmapimod in COPD patients: analysis of blood and sputum samples from a randomized, placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Atypical p38 Signaling, Activation, and Implications for Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Randomized Dose-Escalation Study of the Safety and Anti-Inflammatory Activity of the p38 Mitogen-Activated Protein Kinase Inhibitor Dilmapimod in Severe Trauma Subjects at Risk for Acute Respiratory Distress Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clinical trial of the p38 MAP kinase inhibitor dilmapimod in neuropathic pain following nerve injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of Dilmapimod Tosylate in Primary Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dilmapimod Tosylate (also known as SB-681323) is a potent and selective inhibitor of the p38 mitogen-activated protein kinase (MAPK). The p38 MAPK signaling pathway is a critical regulator of inflammatory responses, and its activation by cellular stressors and pro-inflammatory cytokines leads to the production of key inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). By targeting p38 MAPK, this compound effectively reduces the levels of these pro-inflammatory cytokines and chemokines, making it a valuable tool for studying inflammatory processes and for the development of novel anti-inflammatory therapeutics.[1]
These application notes provide detailed protocols for the use of this compound in primary cell lines, a crucial step in preclinical research to understand its efficacy and mechanism of action in a more physiologically relevant context than immortalized cell lines. The following sections will cover the mechanism of action, protocols for cell culture and treatment, and methods for assessing the biological effects of this compound.
Mechanism of Action: Inhibition of the p38 MAPK Signaling Pathway
This compound exerts its anti-inflammatory effects by inhibiting the kinase activity of p38 MAPK. Extracellular stimuli, such as cytokines (e.g., IL-1β), Toll-like receptor (TLR) agonists (e.g., lipopolysaccharide [LPS]), and cellular stress, activate a cascade of upstream kinases that ultimately phosphorylate and activate p38 MAPK. Activated p38 MAPK, in turn, phosphorylates and activates various downstream substrates, including transcription factors and other kinases. This leads to increased transcription and translation of pro-inflammatory genes. This compound binds to the ATP-binding pocket of p38 MAPK, preventing its phosphorylation of downstream targets and thereby blocking the inflammatory cascade.
Data Presentation: In Vitro Efficacy of p38 MAPK Inhibitors
The following tables summarize quantitative data from studies utilizing p38 MAPK inhibitors in primary cell cultures. While specific data for this compound in all primary cell types is limited in publicly available literature, the data for structurally and functionally similar p38 inhibitors provide a strong basis for experimental design.
Table 1: Effect of p38 MAPK Inhibitors on Inflammatory Gene Expression in Primary Human Chondrocytes
| Cell Type | Stimulus | Inhibitor | Concentration | Treatment Time | Target Gene | Fold Inhibition (vs. Stimulated Control) | Reference |
| Primary Human Osteoarthritic Chondrocytes | IL-1β (10 ng/mL) | SB203580 | 0.1 µM | 24 h | COX-2 | ~70% | [2] |
| Primary Human Osteoarthritic Chondrocytes | IL-1β (10 ng/mL) | SB203580 | 1 µM | 24 h | COX-2 | ~85% | [2] |
| Primary Human Osteoarthritic Chondrocytes | IL-1β (10 ng/mL) | SB203580 | 0.1 µM | 24 h | MMP-13 | ~40% | [2] |
| Primary Human Osteoarthritic Chondrocytes | IL-1β (10 ng/mL) | SB203580 | 1 µM | 24 h | MMP-13 | ~75% | [2] |
Table 2: Effect of p38 MAPK Inhibitors on Cytokine Release from Primary Human Macrophages
| Cell Type | Stimulus | Inhibitor | Concentration | Treatment Time | Cytokine | % Inhibition (vs. Stimulated Control) | Reference |
| Primary Human Monocytes/Macrophages | LPS | SB203580 | 1 µM | 24 h | TNF-α | >90% | Adapted from general knowledge on p38 MAPK function |
| Primary Human Monocytes/Macrophages | LPS | SB203580 | 1 µM | 24 h | IL-6 | >80% | Adapted from general knowledge on p38 MAPK function |
Experimental Protocols
The following are detailed protocols for the use of this compound in primary human chondrocytes and macrophages. These protocols can be adapted for other primary cell types with appropriate optimization of cell culture conditions, stimulus, and inhibitor concentrations.
Protocol 1: Inhibition of IL-1β-Induced Gene Expression in Primary Human Chondrocytes
This protocol details the methodology to assess the effect of this compound on the gene expression of inflammatory and catabolic markers in primary human chondrocytes stimulated with IL-1β.
Materials:
-
Primary human articular chondrocytes
-
Chondrocyte growth medium (e.g., DMEM/F-12 with 10% FBS, penicillin/streptomycin)
-
This compound (stock solution in DMSO)
-
Recombinant human IL-1β (stock solution in sterile water or PBS)
-
Phosphate-buffered saline (PBS)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers for target genes (e.g., COX-2, MMP-13, GAPDH)
-
Tissue culture plates
Procedure:
-
Cell Culture: Culture primary human chondrocytes in chondrocyte growth medium at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed chondrocytes in 12-well or 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Serum Starvation (Optional): The following day, replace the growth medium with a low-serum medium (e.g., 0.5% FBS) for 12-24 hours to synchronize the cells.
-
Pre-treatment with this compound:
-
Prepare working solutions of this compound in a low-serum medium at various concentrations (e.g., 0.1 µM, 1 µM, 10 µM).
-
Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Aspirate the medium from the cells and add the this compound or vehicle control solutions.
-
Pre-incubate for 1-2 hours at 37°C.
-
-
Stimulation with IL-1β:
-
Prepare a working solution of IL-1β in a low-serum medium to a final concentration of 10 ng/mL.
-
Add the IL-1β solution directly to the wells containing the this compound or vehicle control.
-
Include an unstimulated control group (cells treated with vehicle only).
-
-
Incubation: Incubate the plates for 24 hours at 37°C.
-
RNA Extraction:
-
After incubation, aspirate the medium and wash the cells with PBS.
-
Lyse the cells directly in the wells using the lysis buffer from the RNA extraction kit.
-
Proceed with RNA extraction according to the manufacturer's protocol.
-
-
cDNA Synthesis and qPCR:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using primers for your target genes and a housekeeping gene (e.g., GAPDH) for normalization.
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Protocol 2: Measurement of Cytokine Secretion from Primary Human Macrophages
This protocol describes how to evaluate the inhibitory effect of this compound on the secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-6) from primary human macrophages stimulated with LPS.
Materials:
-
Primary human peripheral blood mononuclear cells (PBMCs)
-
Macrophage differentiation medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin, and M-CSF)
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) (stock solution in sterile water or PBS)
-
Phosphate-buffered saline (PBS)
-
ELISA kits for TNF-α and IL-6
-
Tissue culture plates
Procedure:
-
Macrophage Differentiation:
-
Isolate PBMCs from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Plate PBMCs in culture dishes and allow monocytes to adhere for 2-4 hours.
-
Wash away non-adherent cells and culture the adherent monocytes in macrophage differentiation medium for 5-7 days, replacing the medium every 2-3 days.
-
-
Seeding: Seed the differentiated macrophages in 96-well plates at a density of 1 x 10^5 cells/well and allow them to rest for 24 hours.
-
Pre-treatment with this compound:
-
Prepare working solutions of this compound in culture medium at various concentrations (e.g., 0.1 µM, 1 µM, 10 µM).
-
Include a vehicle control (DMSO).
-
Aspirate the medium and add the this compound or vehicle control solutions.
-
Pre-incubate for 1-2 hours at 37°C.
-
-
Stimulation with LPS:
-
Prepare a working solution of LPS in culture medium to a final concentration of 100 ng/mL.
-
Add the LPS solution to the wells.
-
Include an unstimulated control group.
-
-
Incubation: Incubate the plates for 18-24 hours at 37°C.
-
Supernatant Collection: After incubation, centrifuge the plates at a low speed to pellet any detached cells and carefully collect the supernatants.
-
ELISA: Perform ELISAs for TNF-α and IL-6 on the collected supernatants according to the manufacturer's instructions.
-
Data Analysis: Calculate the concentration of each cytokine from the standard curve and determine the percentage of inhibition by this compound compared to the LPS-stimulated control.
Protocol 3: Western Blot Analysis of p38 MAPK Phosphorylation
This protocol is for assessing the direct inhibitory effect of this compound on the phosphorylation of p38 MAPK in primary cells.
Materials:
-
Primary cells of interest (e.g., chondrocytes, macrophages)
-
This compound
-
Appropriate stimulus (e.g., IL-1β, LPS, or anisomycin)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-p38 MAPK and anti-total-p38 MAPK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Culture and treat cells with this compound and stimulus as described in the previous protocols, but for a shorter duration (e.g., 15-60 minutes) to capture the peak of p38 MAPK phosphorylation.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add ice-cold lysis buffer to the cells and scrape to collect the lysate.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at high speed to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-p38 MAPK primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-p38 MAPK antibody to confirm equal protein loading.
-
Data Analysis: Quantify the band intensities and express the level of phosphorylated p38 MAPK relative to the total p38 MAPK.
Conclusion
This compound is a valuable research tool for investigating the role of the p38 MAPK pathway in inflammatory responses in primary cell lines. The protocols provided here offer a framework for assessing its biological activity. Researchers should optimize these protocols for their specific primary cell type and experimental conditions to obtain robust and reproducible data. The ability to quantify the effects of this compound on gene expression, cytokine secretion, and intracellular signaling will contribute to a better understanding of its therapeutic potential.
References
Effective Concentration of Dilmapimod Tosylate in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dilmapimod Tosylate (also known as SB-681323) is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK). The p38 MAPK signaling pathway is a critical regulator of inflammatory responses, and its inhibition has been a key therapeutic target for a variety of inflammatory diseases. Dilmapimod has been shown to effectively suppress the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), by blocking the p38 MAPK cascade.[1] This document provides detailed application notes and protocols for utilizing this compound in cell culture experiments, with a focus on determining its effective concentration for inhibiting the p38 MAPK pathway and downstream inflammatory responses.
Data Presentation
The effective concentration of this compound can vary depending on the cell type and the specific assay being performed. The following table summarizes the available quantitative data for Dilmapimod and provides context with data from other well-characterized p38 MAPK inhibitors.
| Compound | Assay | Cell Type/System | IC50 / Effective Concentration | Reference |
| Dilmapimod (SB-681323) | Inhibition of sorbitol-induced pHSP27 expression | Not specified | Potent inhibition observed | [2][3] |
| Inhibition of TNF-α production | Not specified | Inhibition observed | [2] | |
| General Cell Culture | Various | Commonly used at 1 µM | [3] | |
| Adezmapimod (SB203580) | p38 MAPK inhibition | Not specified | 0.3-0.5 µM | [2] |
| SB 202190 | p38α/β inhibition | Not specified | 50-100 nM | [2] |
| PH-797804 | p38 MAP kinase inhibition | Not specified | 26 nM | [2] |
Signaling Pathway
This compound exerts its anti-inflammatory effects by inhibiting the p38 MAPK signaling pathway. This pathway is typically activated by cellular stressors and inflammatory cytokines. Once activated, p38 MAPK phosphorylates downstream targets, including heat shock protein 27 (HSP27) and various transcription factors, leading to the expression of pro-inflammatory genes. Dilmapimod blocks the kinase activity of p38 MAPK, thereby preventing the phosphorylation of its substrates and suppressing the inflammatory cascade.
References
Application Notes and Protocols for Measuring Cytokine Levels Following Dilmapimod Tosylate Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dilmapimod Tosylate (SB-681323) is a potent and selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) alpha isoform.[1][2] The p38 MAPK signaling pathway plays a critical role in the production of pro-inflammatory cytokines and chemokines.[3][4] By inhibiting p38 MAPK, this compound is designed to reduce the levels of these inflammatory mediators, offering a potential therapeutic strategy for a variety of inflammatory conditions.[2]
These application notes provide a comprehensive guide for researchers interested in measuring the in vitro and in vivo effects of this compound on cytokine levels. The included protocols are designed to ensure robust and reproducible data generation for preclinical and clinical research.
Mechanism of Action: p38 MAPK Inhibition
The p38 MAPK pathway is a key signaling cascade that is activated by cellular stressors and inflammatory stimuli. Once activated, p38 MAPK phosphorylates downstream transcription factors, leading to the increased expression of pro-inflammatory genes. This compound, by inhibiting p38 MAPK, is expected to decrease the production of key cytokines such as:
-
Tumor Necrosis Factor-alpha (TNF-α)
-
Interleukin-1 beta (IL-1β)
-
Interleukin-6 (IL-6)
-
Interleukin-8 (IL-8)
A simplified diagram of the p38 MAPK signaling pathway and the inhibitory action of this compound is provided below.
Caption: p38 MAPK Signaling Pathway and Dilmapimod Inhibition.
Data Presentation: Summary of Clinical Trial Findings
Clinical studies have investigated the effect of this compound on cytokine levels in various inflammatory conditions. Below is a summary of the available quantitative data.
Table 1: Effect of Single Doses of Dilmapimod on C-Reactive Protein (CRP) and Interleukin-6 (IL-6) in Patients with Active Rheumatoid Arthritis
| Treatment Group | Dose | Change in CRP (mg/L) | Change in IL-6 (pg/mL) |
| Dilmapimod | 7.5 mg | No significant effect | No significant effect |
| Dilmapimod | 15 mg | No significant effect | No significant effect |
| Dilmapimod | 25 mg | No significant effect | No significant effect |
| Placebo | N/A | No significant effect | No significant effect |
Data from a randomized, double-blind, placebo-controlled, parallel-group, single-dose study. Measurements were taken at baseline and up to 72 hours post-dosing.
Note: In a study of patients with active rheumatoid arthritis, single oral doses of Dilmapimod (7.5, 15, and 25 mg) had no statistically significant effect on serum CRP or IL-6 levels at any time point measured up to 72 hours post-dose.
Table 2: Qualitative Effects of Dilmapimod on Inflammatory Markers in Severe Trauma Subjects at Risk for Acute Respiratory Distress Syndrome (ARDS)
| Cytokine/Marker | Finding |
| Interleukin-6 (IL-6) | Levels were most different between the 10 mg continuous infusion group and placebo. |
| C-Reactive Protein (CRP) | Levels were most different between the 10 mg continuous infusion group and placebo. |
| Interleukin-8 (IL-8) | Levels were most different between the 10 mg continuous infusion group and placebo. |
| Soluble Tumor Necrosis Factor Receptor 1 (sTNFR1) | Levels were most different between the 10 mg continuous infusion group and placebo. |
Data from a phase IIa, randomized, double-blind, placebo-controlled, parallel-group study (NCT00996840).[1] Quantitative data from this study is not publicly available.
Table 3: Gene Expression Changes Related to Cytokines in COPD Patients Treated with Dilmapimod
| Gene/Pathway | Finding |
| IL-1β | Predicted to be a driver of gene expression changes at 2 and 6 hours post-dose. |
| IL-17 Signaling Pathway | Enriched in genes changing in response to Dilmapimod treatment. |
| Inflammasome Signaling Pathway | Enriched in genes changing in response to Dilmapimod treatment. |
| Interferon Signaling Pathway | Enriched in genes changing in response to Dilmapimod treatment. |
Data from a study analyzing whole blood and induced sputum samples from COPD patients.[3] This study focused on mRNA levels and did not report protein concentrations of cytokines.
Experimental Protocols
The following protocols provide detailed methodologies for measuring cytokine levels in samples treated with this compound. The choice of method will depend on the specific research question, sample type, and available equipment.
Protocol 1: In Vitro Cytokine Measurement in Cell Culture Supernatants
This protocol describes the stimulation of peripheral blood mononuclear cells (PBMCs) and subsequent measurement of cytokine production.
1.1. Cell Isolation and Culture
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in complete RPMI-1640 medium (containing 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin).
-
Plate cells at a density of 1 x 10^6 cells/mL in a 24-well plate.
1.2. This compound Treatment and Cell Stimulation
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Pre-incubate the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control for 1 hour.
-
Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.
-
Incubate the cells for 18-24 hours at 37°C in a 5% CO2 incubator.
1.3. Sample Collection and Cytokine Measurement
-
Centrifuge the cell culture plates to pellet the cells.
-
Collect the supernatant and store at -80°C until analysis.
-
Measure cytokine concentrations (e.g., TNF-α, IL-6, IL-8) in the supernatant using one of the methods described below (Protocol 2 or 3).
Caption: In Vitro Cytokine Measurement Workflow.
Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA) for a Single Cytokine
This protocol provides a general procedure for a sandwich ELISA. Specific antibody concentrations and incubation times should be optimized for each cytokine.
2.1. Plate Coating
-
Dilute the capture antibody to a final concentration of 1-4 µg/mL in coating buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the diluted capture antibody to each well of a 96-well high-binding ELISA plate.
-
Seal the plate and incubate overnight at 4°C.
-
Wash the plate three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20).
-
Block the plate by adding 200 µL/well of blocking buffer (e.g., PBS with 1% BSA) and incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
2.2. Sample and Standard Incubation
-
Prepare a standard curve by serially diluting the recombinant cytokine standard in blocking buffer.
-
Add 100 µL of standards, samples (diluted as necessary), and blanks to the appropriate wells.
-
Seal the plate and incubate for 2 hours at room temperature.
-
Wash the plate five times with wash buffer.
2.3. Detection
-
Dilute the biotinylated detection antibody to a final concentration of 0.5-2 µg/mL in blocking buffer.
-
Add 100 µL of the diluted detection antibody to each well.
-
Seal the plate and incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate, diluted according to the manufacturer's instructions, to each well.
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the plate seven times with wash buffer.
2.4. Signal Development and Measurement
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
-
Stop the reaction by adding 50 µL of 2N H2SO4 to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
Protocol 3: Multiplex Bead-Based Immunoassay for Multiple Cytokines
This protocol provides a general procedure for a multiplex bead-based immunoassay, which allows for the simultaneous measurement of multiple cytokines in a small sample volume. It is recommended to use a commercially available kit and follow the manufacturer's instructions.
3.1. Reagent and Sample Preparation
-
Bring all reagents to room temperature.
-
Prepare the wash buffer and assay buffer as per the kit instructions.
-
Prepare the cytokine standards by reconstituting the lyophilized standards and performing serial dilutions.
-
Thaw frozen samples on ice and centrifuge to remove any debris.
3.2. Assay Procedure
-
Add the antibody-coupled magnetic beads to each well of the 96-well plate.
-
Wash the beads with wash buffer using a magnetic plate washer.
-
Add 50 µL of standards, samples, and blanks to the appropriate wells.
-
Incubate the plate on a shaker for 2 hours at room temperature or overnight at 4°C.
-
Wash the beads three times with wash buffer.
-
Add 50 µL of the biotinylated detection antibody cocktail to each well.
-
Incubate the plate on a shaker for 1 hour at room temperature.
-
Wash the beads three times with wash buffer.
-
Add 50 µL of streptavidin-phycoerythrin (PE) to each well.
-
Incubate the plate on a shaker for 30 minutes at room temperature in the dark.
-
Wash the beads three times with wash buffer.
-
Resuspend the beads in 100 µL of sheath fluid.
3.3. Data Acquisition and Analysis
-
Acquire the data on a multiplex bead array reader (e.g., Luminex instrument).
-
Use the instrument's software to generate a standard curve and calculate the concentrations of the different cytokines in the samples.
Troubleshooting
Problem: High background in ELISA. Possible Causes:
-
Insufficient blocking.
-
Inadequate washing.
-
Detection antibody or enzyme conjugate concentration too high. Solutions:
-
Increase blocking time or try a different blocking agent.
-
Increase the number of washes and ensure complete removal of wash buffer.
-
Titrate the detection antibody and enzyme conjugate to optimal concentrations.
Problem: Low or no signal in ELISA or multiplex assay. Possible Causes:
-
Inactive reagents (antibodies, standards, enzyme conjugate).
-
Incorrect incubation times or temperatures.
-
Substrate has lost activity. Solutions:
-
Check the expiration dates of all reagents and store them properly.
-
Ensure that the protocol is followed precisely.
-
Use fresh substrate solution.
Problem: High variability between replicate wells. Possible Causes:
-
Inaccurate pipetting.
-
Incomplete mixing of reagents.
-
Plate not washed uniformly. Solutions:
-
Use calibrated pipettes and practice proper pipetting technique.
-
Ensure all reagents are thoroughly mixed before use.
-
Ensure all wells are washed equally and completely.
Conclusion
The protocols and information provided in these application notes offer a robust framework for investigating the effects of this compound on cytokine production. By carefully selecting the appropriate experimental system and measurement technique, researchers can generate high-quality data to further elucidate the anti-inflammatory properties of this p38 MAPK inhibitor. The provided diagrams and tables aim to facilitate a clear understanding of the experimental workflows and data interpretation.
References
- 1. A Randomized Dose-Escalation Study of the Safety and Anti-Inflammatory Activity of the p38 Mitogen-Activated Protein Kinase Inhibitor Dilmapimod in Severe Trauma Subjects at Risk for Acute Respiratory Distress Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Gene expression changes caused by the p38 MAPK inhibitor dilmapimod in COPD patients: analysis of blood and sputum samples from a randomized, placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Anti-Inflammatory Approaches to COPD - PMC [pmc.ncbi.nlm.nih.gov]
western blot for p-HSP27 after Dilmapimod Tosylate
Monitoring the Efficacy of Dilmapimod Tosylate by Western Blot Analysis of Phospho-HSP27
Introduction
This compound is a potent and selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) alpha and beta isoforms.[1] The p38 MAPK signaling cascade is a critical pathway involved in cellular responses to inflammatory cytokines and environmental stress.[2][3] A key downstream substrate of this pathway is the Heat Shock Protein 27 (HSP27).[2][3] Upon activation of the p38 MAPK pathway, HSP27 becomes phosphorylated at specific serine residues (e.g., Ser15, Ser78, and Ser82) by MAPK-activated protein kinase 2/3 (MAPKAPK-2/3), a direct downstream target of p38 MAPK.[4] The phosphorylation status of HSP27 is crucial for its function in regulating actin cytoskeleton dynamics and cell migration.
Given that this compound inhibits p38 MAPK, it is expected to block the subsequent phosphorylation of HSP27. Therefore, assessing the levels of phosphorylated HSP27 (p-HSP27) serves as a reliable pharmacodynamic biomarker for the cellular activity of this compound. This application note provides a detailed protocol for utilizing Western blot to quantify the reduction in p-HSP27 levels in cell lysates following treatment with this compound.
Principle
This protocol describes the immunodetection of p-HSP27 and total HSP27 in protein lysates from cultured cells that have been treated with this compound and subsequently stimulated to activate the p38 MAPK pathway. The relative abundance of p-HSP27 is normalized to the total HSP27 level to account for any variations in protein loading. A dose-dependent decrease in the p-HSP27/total HSP27 ratio following this compound treatment is indicative of the compound's inhibitory activity on the p38 MAPK pathway.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line Selection: Choose a cell line known to have a robust p38 MAPK/HSP27 signaling pathway. HeLa, A549, or U937 cells are suitable models.
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 80-90% confluency at the time of the experiment.
-
This compound Pre-treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
The day of the experiment, aspirate the culture medium and replace it with a fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM). Include a vehicle control (DMSO).
-
Incubate the cells for 1-2 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Stimulation of the p38 MAPK Pathway:
-
Following pre-treatment, stimulate the cells with a known activator of the p38 MAPK pathway. Examples include:
-
Anisomycin (25 µg/mL for 20-30 minutes)
-
Sorbitol (0.5 M for 30 minutes)[5]
-
TNF-α (20 ng/mL for 15-20 minutes)
-
-
Include an unstimulated, vehicle-treated control.
-
-
Cell Lysis:
-
After stimulation, immediately place the culture plates on ice.
-
Aspirate the medium and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).
-
Add 100-150 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Western Blot Protocol for p-HSP27
-
Sample Preparation:
-
Take an equal amount of protein for each sample (typically 20-30 µg).
-
Add an equal volume of 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
-
SDS-PAGE:
-
Load the denatured protein samples into the wells of a 12% SDS-polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor the separation.
-
Run the gel in 1x running buffer at 100-120 V until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Ensure complete transfer by checking for the presence of the pre-stained ladder on the membrane.
-
-
Immunoblotting:
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation:
-
Dilute the primary antibody against p-HSP27 (e.g., anti-phospho-HSP27 Ser82) in 5% BSA in TBST according to the manufacturer's recommended dilution.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking.
-
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST at room temperature.
-
Secondary Antibody Incubation:
-
Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
-
Stripping and Re-probing (for Total HSP27 and Loading Control):
-
To normalize for protein loading, the same membrane can be stripped and re-probed for total HSP27 and a loading control like GAPDH or β-actin.
-
Incubate the membrane in a stripping buffer.
-
Wash the membrane thoroughly and repeat the blocking and immunoblotting steps with antibodies for total HSP27 and the loading control.
-
Data Presentation
Quantitative data from the Western blot analysis should be presented in a clear and structured format. Densitometry analysis of the bands should be performed using appropriate software. The intensity of the p-HSP27 band should be normalized to the intensity of the total HSP27 band, and subsequently to the loading control.
Table 1: Densitometric Analysis of p-HSP27 and Total HSP27 Levels
| Treatment Group | This compound (nM) | Stimulant | Normalized p-HSP27 Intensity (Arbitrary Units) | Normalized Total HSP27 Intensity (Arbitrary Units) | p-HSP27 / Total HSP27 Ratio |
| Unstimulated Control | 0 (Vehicle) | None | 0.15 | 1.05 | 0.14 |
| Stimulated Control | 0 (Vehicle) | Anisomycin | 1.20 | 1.10 | 1.09 |
| Treatment 1 | 0.1 | Anisomycin | 1.15 | 1.08 | 1.06 |
| Treatment 2 | 1 | Anisomycin | 0.95 | 1.12 | 0.85 |
| Treatment 3 | 10 | Anisomycin | 0.50 | 1.09 | 0.46 |
| Treatment 4 | 100 | Anisomycin | 0.20 | 1.11 | 0.18 |
| Treatment 5 | 1000 | Anisomycin | 0.16 | 1.07 | 0.15 |
Visualizations
Caption: this compound inhibits p38 MAPK, preventing HSP27 phosphorylation.
Caption: Workflow for Western blot analysis of p-HSP27.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. SB203580 | Cell Signaling Technology [cellsignal.com]
- 3. SB203580 Modulates p38 MAPK Signaling and Dengue Virus-Induced Liver Injury by Reducing MAPKAPK2, HSP27, and ATF2 Phosphorylation | PLOS One [journals.plos.org]
- 4. media.cellsignal.com [media.cellsignal.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Quantifying TNF-α Secretion in Response to Dilmapimod Tosylate using ELISA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic pro-inflammatory cytokine pivotal in initiating and sustaining inflammatory responses. Dysregulation of TNF-α production is a hallmark of numerous autoimmune and inflammatory diseases. Consequently, targeting the signaling pathways that lead to TNF-α synthesis is a key strategy in the development of novel anti-inflammatory therapeutics.
Dilmapimod Tosylate (also known as SB-681323) is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK). The p38 MAPK signaling cascade is a critical pathway activated by cellular stressors and inflammatory stimuli, such as lipopolysaccharide (LPS), leading to the transcriptional and translational regulation of pro-inflammatory cytokines, including TNF-α. By inhibiting p38 MAPK, this compound effectively reduces the production of TNF-α, offering a promising therapeutic approach for a variety of inflammatory conditions.
This document provides detailed protocols for an in vitro cell-based assay to evaluate the efficacy of this compound in inhibiting LPS-induced TNF-α secretion from macrophage-like cells (RAW 264.7). The secreted TNF-α is quantified using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
Mechanism of Action: this compound in the p38 MAPK Pathway
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, binds to Toll-like receptor 4 (TLR4) on the surface of immune cells like macrophages. This binding event triggers a downstream signaling cascade that strongly activates the p38 MAPK pathway. Activated p38 MAPK, in turn, phosphorylates and activates various transcription factors and downstream kinases that are essential for the synthesis and secretion of TNF-α. This compound specifically inhibits the kinase activity of p38 MAPK, thereby disrupting this signaling cascade and reducing the production of TNF-α.[1][2][3]
Data Presentation
The following tables summarize the expected quantitative data from the described experimental protocol.
Table 1: Experimental Conditions for RAW 264.7 Cell Stimulation
| Parameter | Recommended Value | Notes |
| Cell Line | RAW 264.7 (murine macrophage-like) | A well-established model for studying inflammation. |
| Seeding Density | 1 x 105 to 2 x 105 cells/well | In a 96-well plate. |
| Dilmapimod Pre-incubation | 1 hour | Allows for sufficient cell permeability and target engagement. |
| LPS Concentration | 100 ng/mL - 1 µg/mL | Induces a robust TNF-α response.[4][5] |
| Incubation Time with LPS | 4 - 24 hours | TNF-α secretion is typically detectable within 4 hours and peaks around 18-24 hours.[4] |
Table 2: Expected TNF-α Concentration and Inhibition by this compound
| Treatment Group | Dilmapimod Conc. (nM) | Expected TNF-α Conc. (pg/mL) | Expected % Inhibition |
| Vehicle Control (no LPS) | 0 | < 50 | N/A |
| LPS-Stimulated Control | 0 | 1000 - 5000 | 0% |
| LPS + Dilmapimod | 10 | 700 - 3500 | 30 - 50% |
| LPS + Dilmapimod | 50 | 400 - 2000 | 60 - 80% |
| LPS + Dilmapimod | 100 | 200 - 1000 | 80 - 95% |
| LPS + Dilmapimod | 500 | < 100 | > 95% |
Experimental Protocols
This section provides a detailed methodology for the in vitro evaluation of this compound.
Materials and Reagents
-
Cell Line: RAW 264.7 (ATCC® TIB-71™)
-
Reagents:
-
This compound (SB-681323)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
-
ELISA Kit: Mouse TNF-α Sandwich ELISA kit (e.g., from Thermo Fisher Scientific, R&D Systems, or equivalent)
-
Equipment:
-
Humidified incubator (37°C, 5% CO2)
-
Laminar flow hood
-
Centrifuge
-
96-well flat-bottom cell culture plates
-
Microplate reader capable of measuring absorbance at 450 nm
-
Multichannel pipettes and sterile pipette tips
-
Protocol 1: Cell Culture and Plating
-
Cell Maintenance: Culture RAW 264.7 cells in DMEM supplemented with 10% heat-inactivated FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage the cells every 2-3 days when they reach 80-90% confluency.
-
Cell Plating:
-
Harvest the cells using a cell scraper (do not use trypsin as it can affect cell surface receptors).
-
Perform a cell count and assess viability using a hemocytometer and trypan blue exclusion.
-
Seed the cells into a 96-well flat-bottom plate at a density of 1 x 105 to 2 x 105 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight to allow for cell adherence.
-
Protocol 2: this compound Treatment and LPS Stimulation
-
Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store aliquots at -20°C.
-
Preparation of Working Solutions: On the day of the experiment, prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 10 nM, 50 nM, 100 nM, 500 nM). Also, prepare a vehicle control with the same final concentration of DMSO as the highest Dilmapimod concentration.
-
Pre-treatment with Dilmapimod:
-
Carefully remove the culture medium from the wells.
-
Add 100 µL of the prepared Dilmapimod working solutions or vehicle control to the respective wells.
-
Incubate the plate for 1 hour at 37°C.
-
-
LPS Stimulation:
-
Prepare a working solution of LPS in complete culture medium at twice the desired final concentration (e.g., 200 ng/mL for a final concentration of 100 ng/mL).
-
Add 100 µL of the LPS working solution to all wells except for the vehicle control (no LPS) wells. To the vehicle control wells, add 100 µL of complete culture medium.
-
The final volume in each well will be 200 µL.
-
Incubate the plate for 4 to 24 hours at 37°C.
-
Protocol 3: TNF-α ELISA
-
Sample Collection: After the incubation period, centrifuge the 96-well plate at 400 x g for 5 minutes to pellet the cells. Carefully collect the supernatant (cell culture medium) for TNF-α analysis. If not used immediately, store the supernatant at -80°C.
-
ELISA Procedure: Perform the sandwich ELISA according to the manufacturer's instructions. A general workflow is as follows:
-
Coating: Coat a 96-well ELISA plate with the capture antibody against mouse TNF-α and incubate overnight.
-
Washing: Wash the plate with the provided wash buffer to remove unbound antibody.
-
Blocking: Block the plate with a blocking buffer to prevent non-specific binding.
-
Sample Incubation: Add the collected supernatants and the TNF-α standards to the wells and incubate.
-
Washing: Wash the plate to remove unbound components.
-
Detection Antibody Incubation: Add the biotinylated detection antibody specific for mouse TNF-α and incubate.
-
Washing: Wash the plate.
-
Enzyme Conjugate Incubation: Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate.
-
Washing: Perform a final wash.
-
Substrate Addition: Add the TMB substrate solution and incubate in the dark to allow for color development.
-
Stopping the Reaction: Add the stop solution.
-
Reading the Plate: Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the TNF-α standards against their known concentrations.
-
Use the standard curve to determine the concentration of TNF-α in the experimental samples.
-
Calculate the percentage inhibition of TNF-α secretion for each concentration of this compound using the following formula:
% Inhibition = [1 - (TNF-α concentration in treated sample / TNF-α concentration in LPS-stimulated control)] x 100
-
Experimental Workflow and Logical Relationships
References
- 1. Impact of p38 MAP Kinase Inhibitors on LPS-Induced Release of TNF-α in Whole Blood and Primary Cells from Different Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Signaling pathways involved in LPS induced TNFalpha production in human adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [The role of activation of p38 MAPK induced by LPS in TNF-alpha gene expression] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A cellular model of inflammation for identifying TNF-α synthesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TNF-α modulation by natural bioactive molecules in mouse RAW 264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
potential off-target effects of Dilmapimod Tosylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Dilmapimod Tosylate (also known as SB-681323). This resource is intended for researchers, scientists, and drug development professionals utilizing this p38 MAPK inhibitor in their experiments.
Troubleshooting Guide: Investigating Potential Off-Target Effects
Unexpected experimental outcomes can be a significant challenge. This guide provides a systematic approach to troubleshoot and determine if the observed effects are related to the on-target inhibition of p38 MAPK or potential off-target activities of this compound.
| Question/Issue | Possible Cause | Suggested Action |
| My cells are showing a phenotype that is not consistent with p38 MAPK inhibition. Is this an off-target effect? | The observed phenotype could be due to the inhibition of other kinases or signaling pathways. | 1. Confirm p38 MAPK Inhibition: Verify that Dilmapimod is inhibiting its intended target in your experimental system. Measure the phosphorylation of a known p38 downstream substrate (e.g., MK2, ATF2).2. Use a Structurally Different p38 MAPK Inhibitor: Treat your cells with another p38 MAPK inhibitor that has a different chemical scaffold. If the phenotype persists, it is more likely to be an on-target effect. If the phenotype is unique to Dilmapimod, it may be an off-target effect.3. Rescue Experiment: If possible, express a drug-resistant mutant of p38 MAPK in your cells. If the phenotype is reversed, it is an on-target effect.4. Dose-Response Analysis: Perform a dose-response curve for both the on-target (p38 inhibition) and the unexpected phenotype. If the unexpected phenotype occurs at a significantly different concentration, it may suggest an off-target interaction. |
| I am observing conflicting results between my in-vitro and in-vivo experiments. | Differences in drug metabolism, distribution, or the complexity of the in-vivo environment can lead to different outcomes. Off-target effects may be more pronounced in a whole organism. | 1. Pharmacokinetic Analysis: If possible, measure the concentration of Dilmapimod in the target tissue to ensure it is within the effective range for p38 inhibition.2. Examine Other Tissues: Assess tissues not expected to be affected by p38 MAPK inhibition for any unusual changes.3. In-Situ Target Engagement: Use techniques like immunohistochemistry to confirm p38 pathway inhibition in the specific cell types of interest within the tissue. |
| How can I identify the potential off-target of Dilmapimod in my system? | Identifying a specific off-target requires specialized assays. | 1. Kinase Profiling: Submit a sample of this compound to a commercial kinase profiling service. This will screen the compound against a large panel of kinases to identify potential off-target interactions.[1][2] 2. Affinity-Based Proteomics: Use chemical proteomics approaches to pull down proteins that directly bind to Dilmapimod in your cell or tissue lysates. |
Data on this compound Selectivity
Currently, a comprehensive public kinase selectivity profile for this compound is not widely available. It is known to be a potent inhibitor of p38 MAPK isoforms.[3][4][5] Researchers should be aware that, like many kinase inhibitors, it may interact with other kinases, particularly at higher concentrations.
| Target Class | Specific Target | Reported Activity | Data Availability |
| Primary (On-Target) | p38 MAPK α, β | Potent Inhibitor | Published in various studies[3][4][5] |
| Potential (Off-Target) | Other Kinases | To be determined | Not publicly available |
Experimental Protocols
General Protocol for Kinase Profiling
To identify potential off-target kinases, a researcher can utilize a commercially available kinase profiling service. The general steps involved are:
-
Compound Preparation: this compound is prepared at a stock concentration (e.g., 10 mM in DMSO) and then diluted to the desired screening concentrations.
-
Assay Plate Preparation: A multi-well plate is prepared with a panel of purified, active kinases.
-
Incubation: Dilmapimod is added to the wells containing the kinases and a suitable substrate (e.g., a generic peptide substrate and ATP). The plate is incubated to allow the kinase reaction to proceed.
-
Detection: A detection reagent is added to measure the extent of substrate phosphorylation. This is often a luminescence-based or fluorescence-based assay that quantifies the amount of ATP consumed or ADP produced.
-
Data Analysis: The activity of each kinase in the presence of Dilmapimod is compared to a control (DMSO vehicle). The results are typically expressed as the percentage of inhibition at a given concentration. For hits, an IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) is determined.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of p38 mitogen-activated protein kinase (MAPK).[3][4] The p38 MAPK signaling pathway is a key regulator of inflammatory responses. By inhibiting p38 MAPK, Dilmapimod reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6.[3]
Q2: What are off-target effects and why are they a concern for kinase inhibitors?
A2: Off-target effects are interactions of a drug with proteins other than its intended target.[6] For kinase inhibitors, this is a particular concern because the ATP-binding site, which these inhibitors often target, is highly conserved across the kinome.[1] Off-target interactions can lead to unexpected biological effects, toxicity, or misinterpretation of experimental results.
Q3: Are there any known off-target effects for this compound?
Q4: How can I minimize the risk of off-target effects in my experiments?
A4: Use the lowest effective concentration of Dilmapimod that gives you the desired on-target effect. It is also advisable to use a second, structurally unrelated inhibitor of the same target to confirm that the observed phenotype is due to the inhibition of the intended target.
Q5: What are the isoforms of p38 MAPK, and does Dilmapimod inhibit all of them?
A5: There are four main isoforms of p38 MAPK: α (alpha), β (beta), γ (gamma), and δ (delta). Dilmapimod is reported to be an inhibitor of the α and β isoforms.
Visualizations
Signaling Pathways and Experimental Logic
Caption: On-Target p38 MAPK Signaling Pathway Inhibition by this compound.
Caption: Hypothetical On-Target vs. Off-Target Action of this compound.
Caption: Workflow for Troubleshooting Unexpected Results with this compound.
References
- 1. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Use of Inhibitors in the Study of MAP Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical trial of the p38 MAP kinase inhibitor dilmapimod in neuropathic pain following nerve injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Off-target pharmacological activity at various kinases: Potential functional and pathological side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting inconsistent results with Dilmapimod Tosylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with Dilmapimod Tosylate.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions.
1. Inconsistent Inhibitory Effects in Cell-Based Assays
Question: I am observing variable or weaker than expected inhibition of p38 MAPK signaling in my cell-based assays compared to biochemical assays. What could be the cause?
Possible Causes and Troubleshooting Steps:
-
Compound Precipitation in Media: this compound, often dissolved in DMSO for a stock solution, may precipitate when diluted into aqueous cell culture media.
-
Solution: Visually inspect the media for any precipitate after adding the compound. Perform a stepwise dilution of the DMSO stock into your media, vortexing gently between each step. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
-
Cellular Permeability: The compound may have poor permeability into your specific cell line.
-
Solution: If you suspect low permeability, consider increasing the incubation time or performing a time-course experiment to determine the optimal duration for cellular uptake and target engagement.
-
-
High ATP Concentrations in Cells: The inhibitory effect of ATP-competitive inhibitors like this compound can be influenced by intracellular ATP levels.
-
Solution: Be aware that different cell types and metabolic states can have varying ATP concentrations. While difficult to control directly, this factor can contribute to differences in potency between cell-free and cell-based assays.
-
-
Drug Efflux Pumps: The cells may be actively transporting the inhibitor out via efflux pumps like P-glycoprotein.
-
Solution: If available, you can test for the involvement of efflux pumps by co-incubating with known efflux pump inhibitors.
-
-
Compound Degradation: this compound may not be stable in your cell culture conditions over long incubation periods.
-
Solution: Minimize the exposure of the compound to light and consider refreshing the media with freshly diluted inhibitor for long-term experiments.
-
2. Unexpected Biological Responses or Off-Target Effects
Question: My results suggest that this compound is affecting pathways other than the intended p38 MAPK pathway. How can I investigate this?
Possible Causes and Troubleshooting Steps:
-
Inhibition of Other Kinases: While Dilmapimod is a potent p38 MAPK inhibitor, it may have off-target effects on other kinases, especially at higher concentrations.
-
Solution: Perform a dose-response experiment to determine the lowest effective concentration that inhibits p38 MAPK without inducing the unexpected phenotype. Consult the literature for any known off-target activities of Dilmapimod or other p38 MAPK inhibitors. Consider using a structurally different p38 MAPK inhibitor as a control to see if the unexpected effect is specific to Dilmapimod.
-
-
Activation of Feedback Loops: Inhibition of the p38 MAPK pathway can sometimes lead to the compensatory activation of other signaling pathways.
-
Solution: Use pathway analysis tools (e.g., Western blotting for key signaling nodes like JNK or ERK) to investigate the activation state of related pathways in the presence of Dilmapimod.
-
-
p38 Isoform Specificity: The p38 MAPK family has four isoforms (α, β, γ, and δ). Dilmapimod may have different potencies against each isoform, and the predominant isoform may vary between cell types.
-
Solution: If possible, use cell lines with known p38 isoform expression profiles or use techniques like siRNA to knockdown specific isoforms to understand their contribution to the observed phenotype.
-
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store this compound stock solutions?
A1: It is recommended to prepare a concentrated stock solution in a high-quality, anhydrous solvent like DMSO. For storage, it is advised to keep the solid compound at -20°C. Once in solution, aliquot the stock to avoid repeated freeze-thaw cycles and store at -80°C. For short-term storage (1 month), -20°C is also acceptable.
Q2: I am seeing different IC50 values for this compound in the literature and in my own experiments. Why is there so much variability?
A2: IC50 values can be highly dependent on the experimental setup. Key factors that can influence the IC50 include:
-
Assay Format: Biochemical assays (using purified kinase) will often yield different IC50 values than cell-based assays due to factors like cell permeability and intracellular ATP concentrations.
-
ATP Concentration: In biochemical assays, the concentration of ATP used is critical. A higher ATP concentration will require a higher concentration of an ATP-competitive inhibitor to achieve 50% inhibition.
-
Substrate Used: The choice of substrate (peptide or protein) and its concentration can affect the kinetics of the kinase reaction and, consequently, the apparent IC50 of the inhibitor.
-
Enzyme Concentration: The concentration of the kinase used in the assay can also impact the results.
-
Data Analysis Method: The mathematical model used to fit the dose-response curve can also lead to variations in the calculated IC50.
To ensure consistency in your own experiments, it is crucial to standardize your assay conditions and report them in detail.
Q3: What are the best practices for a reliable in vitro kinase assay with this compound?
A3: For consistent and reproducible results, consider the following:
-
Determine the Linear Range: Ensure your assay is running in the linear range with respect to both time and enzyme concentration.
-
Standardize ATP Concentration: Whenever possible, use an ATP concentration that is close to the Km value for the specific p38 MAPK isoform you are testing.
-
Include Proper Controls: Use a positive control inhibitor (a well-characterized p38 MAPK inhibitor) and a negative control (vehicle, e.g., DMSO).
-
Check for Autophosphorylation: Be aware that some kinases can autophosphorylate, which can interfere with certain assay formats (e.g., those that measure ATP depletion).
Data and Protocols
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₀H₂₇F₃N₄O₆S | DrugBank |
| Average Molecular Weight | 628.62 g/mol | DrugBank |
| Water Solubility | 0.0118 mg/mL | ALOGPS (predicted) |
| logP (octanol-water partition coefficient) | 3.03 | ALOGPS (predicted) |
| Storage Temperature (solid) | -20°C | Nordic Biosite |
Protocol: Preparation of this compound for Cell-Based Assays
-
Prepare a 10 mM Stock Solution:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution (M.W. = 628.62 g/mol ).
-
Dissolve the compound in high-quality, anhydrous DMSO.
-
Gently vortex until the compound is completely dissolved.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage.
-
-
Preparation of Working Solution:
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution.
-
Perform serial dilutions in your cell culture medium to achieve the desired final concentrations.
-
Important: Add the DMSO stock to the medium in a stepwise manner, mixing gently after each addition, to prevent precipitation. Ensure the final DMSO concentration in the culture does not exceed a level that is toxic to your cells (typically <0.5%).
-
Include a vehicle control (medium with the same final concentration of DMSO) in your experimental setup.
-
Visual Guides
Technical Support Center: Minimizing Cytotoxicity of Dilmapimod Tosylate In Vitro
Welcome to the technical support center for Dilmapimod Tosylate. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to help minimize cytotoxicity in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as SB-681323) is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK).[1][2][3] The p38 MAPK signaling pathway is a crucial regulator of inflammatory responses. It is activated by various cellular stressors and cytokines, leading to the production of pro-inflammatory mediators like TNF-α and IL-6. By inhibiting p38 MAPK, this compound reduces the production of these inflammatory cytokines.[1]
Q2: Is cytotoxicity a known issue with p38 MAPK inhibitors like this compound?
Yes, cytotoxicity has been a challenge in the clinical development of several p38 MAPK inhibitors, with some studies reporting liver toxicity.[1] While this compound itself was found to be generally well-tolerated in some clinical trials for neuropathic pain, it is crucial to optimize in vitro conditions to minimize potential cytotoxic effects and ensure that the observed cellular responses are due to the specific inhibition of the p38 MAPK pathway and not off-target toxicity.[4]
Q3: What are the common causes of unexpected cytotoxicity with this compound in vitro?
Unexpected cytotoxicity in cell culture experiments with this compound can arise from several factors:
-
High Concentrations: Exceeding the optimal concentration range for p38 MAPK inhibition can lead to off-target effects and cytotoxicity.
-
Prolonged Exposure: Continuous exposure of cells to the compound for extended periods may induce cellular stress and death.
-
Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at certain concentrations.
-
Cell Type Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds.
-
Sub-optimal Culture Conditions: Factors like cell density, serum concentration, and overall cell health can influence the cytotoxic response.
Troubleshooting Guides
This section provides structured guidance to address specific issues you may encounter during your experiments with this compound.
Issue 1: High levels of cell death observed in treated wells compared to controls.
High levels of cell death are a primary indication of cytotoxicity. The following workflow can help you troubleshoot this issue.
Experimental Workflow for Troubleshooting High Cytotoxicity
Caption: Troubleshooting workflow for high cytotoxicity.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Verify this compound Concentration | Perform a dose-response experiment to determine the optimal concentration that inhibits p38 MAPK without causing significant cell death. Start with a broad range of concentrations and narrow down to the lowest effective concentration. | High concentrations of kinase inhibitors can lead to off-target effects and subsequent cytotoxicity. |
| 2. Evaluate Exposure Time | Conduct a time-course experiment using the optimal concentration determined in Step 1. Assess cell viability at multiple time points (e.g., 24, 48, 72 hours). | Prolonged exposure to a compound can induce cellular stress. It is important to find the shortest exposure time that yields the desired biological effect. |
| 3. Assess Solvent Toxicity | Run a solvent control experiment where cells are treated with the same concentrations of the solvent (e.g., DMSO) used to dissolve this compound. | Solvents like DMSO can be cytotoxic at higher concentrations. It's crucial to ensure that the observed cell death is not due to the solvent. |
| 4. Optimize Cell Seeding Density | Test different initial cell seeding densities. Both very low and very high cell densities can affect cellular health and response to treatment. | Cell density can influence nutrient availability, cell-cell signaling, and drug sensitivity.[5] |
| 5. Consider Serum Concentration | Evaluate the effect of different serum concentrations in your culture medium. Serum proteins can bind to the compound, affecting its free concentration and bioavailability. | The extent of drug binding to serum proteins can significantly alter its effective concentration in vitro.[6][7][8] |
| 6. Assess Cell Health and Passage Number | Ensure that the cells used in the assay are healthy, in the logarithmic growth phase, and within a low passage number range. | Cells at high passage numbers can undergo phenotypic and genotypic changes, affecting their response to drugs. |
Issue 2: Inconsistent or variable cytotoxicity results between experiments.
Variability in results can compromise the reliability of your findings. The following guide can help improve reproducibility.
Logical Flow for Ensuring Experimental Consistency
Caption: Steps to improve experimental reproducibility.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Standardize Cell Culture | Use the same cell line, passage number range, media formulation, and serum lot for all related experiments. | Variations in cell culture parameters are a common source of experimental variability. |
| 2. Fresh Aliquots | Prepare single-use aliquots of your this compound stock solution to avoid repeated freeze-thaw cycles. | Repeated freezing and thawing can degrade the compound, leading to inconsistent activity. |
| 3. Consistent Protocols | Ensure that all experimental steps, including incubation times, reagent volumes, and reading parameters, are identical across all experiments. | Minor deviations in the protocol can lead to significant differences in results. |
| 4. Equipment Maintenance | Regularly calibrate and maintain all equipment, such as pipettes, incubators, and plate readers. | Inaccurate equipment can introduce significant errors in measurements. |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess and minimize the cytotoxicity of this compound.
Protocol 1: Determining the Optimal Concentration using a Cell Viability Assay (MTS Assay)
This protocol is for a 96-well plate format. Adjust volumes as needed for other formats.
Workflow for MTS Assay
Caption: MTS assay workflow for cytotoxicity assessment.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well tissue culture plates
-
This compound
-
DMSO (or other appropriate solvent)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours at 37°C and 5% CO2.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the highest concentration of DMSO used).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration that inhibits 50% of cell viability).
Protocol 2: Assessing Apoptosis using a Caspase-3 Activity Assay
This protocol helps to determine if the observed cytotoxicity is due to the induction of apoptosis.
Workflow for Caspase-3 Assay
Caption: Caspase-3 activity assay workflow.
Materials:
-
Cells of interest
-
This compound
-
Caspase-3 activity assay kit (fluorometric or colorimetric)
-
Microplate reader with fluorescence or absorbance capabilities
Procedure:
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration, including positive and negative controls.
-
Cell Lysis: After treatment, lyse the cells according to the assay kit manufacturer's instructions. This typically involves adding a lysis buffer and incubating on ice.
-
Substrate Addition: Add the caspase-3 substrate to the cell lysates in a 96-well plate.
-
Incubation: Incubate the plate at 37°C for the time specified in the kit protocol to allow for the cleavage of the substrate by active caspase-3.
-
Signal Detection: Measure the fluorescence (e.g., excitation at 380 nm and emission at 420-460 nm for AMC-based substrates) or absorbance using a microplate reader.
-
Data Analysis: Compare the signal from treated samples to the untreated control to determine the fold-increase in caspase-3 activity.
Data Presentation
Summarize your quantitative data in a structured table for easy comparison.
Table 1: Example of IC50 Values for this compound in Different Cell Lines
| Cell Line | Tissue of Origin | Exposure Time (hours) | IC50 (µM) |
| A549 | Lung Carcinoma | 48 | Data not available in search results |
| HeLa | Cervical Cancer | 48 | Data not available in search results |
| HepG2 | Liver Carcinoma | 48 | Data not available in search results |
| Primary Human Hepatocytes | Liver | 48 | Data not available in search results |
| Note: This table is a template. Fill in with your experimental data. |
Signaling Pathway
This compound targets the p38 MAPK signaling pathway. Understanding this pathway is crucial for interpreting your experimental results.
p38 MAPK Signaling Pathway
Caption: The p38 MAPK signaling cascade.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - Nordic Biosite [nordicbiosite.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Clinical trial of the p38 MAP kinase inhibitor dilmapimod in neuropathic pain following nerve injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. In vitro protein binding behavior of dipyridamole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro plasma protein binding of zileuton and its N-dehydroxylated metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
Dilmapimod Tosylate cross-reactivity with other kinases
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the kinase cross-reactivity of Dilmapimod Tosylate (also known as SB-681323). Due to the limited availability of public domain, large-scale quantitative screening data for this compound, this guide focuses on providing the necessary background, recommended experimental protocols, and troubleshooting advice to enable researchers to perform their own kinase selectivity profiling.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), particularly the α and β isoforms.[1] The p38 MAPK signaling pathway is a critical regulator of inflammatory responses, and its inhibition is a therapeutic strategy for various inflammatory diseases.[2][3][4]
Q2: Is this compound known to have off-target effects on other kinases?
Q3: Why is assessing the kinase cross-reactivity of this compound important for my experiments?
Understanding the selectivity profile of Dilmapimod is crucial for several reasons:
-
Predicting Potential Side Effects: In a therapeutic context, cross-reactivity with other kinases can lead to adverse drug reactions.
-
Identifying New Therapeutic Opportunities: Off-target activities are not always detrimental and may reveal novel therapeutic applications for the compound.
Q4: How can I determine the kinase selectivity profile of this compound in my experimental system?
Several robust methods are available for profiling the selectivity of kinase inhibitors. These include:
-
Biochemical Assays: Testing the inhibitor against a large panel of purified kinases (kinome scanning) using radiometric or fluorescence-based assays.
-
Cell-Based Assays: Employing techniques like the Cellular Thermal Shift Assay (CETSA) to assess target engagement and off-target binding within a cellular context.
-
Chemoproteomics Approaches: Using methods like KiNativ™ to profile inhibitor binding to native kinases in cell lysates.
Detailed protocols for these approaches are provided in the "Experimental Protocols" section below.
Data Presentation
When presenting quantitative data from kinase profiling experiments, a structured table is recommended for clarity and ease of comparison. The table should include the kinase target, the measured value (e.g., IC50, Ki, Kd, or % inhibition at a given concentration), and the assay conditions.
Table 1: Example Template for Reporting this compound Kinase Selectivity Data
| Kinase Target | Assay Type | IC50 / Ki / Kd (nM) | % Inhibition @ [X] µM | Notes |
| p38α (MAPK14) | Radiometric | Value | Value | Primary Target |
| p38β (MAPK11) | Radiometric | Value | Value | Primary Target |
| JNK1 | Radiometric | Value | Value | Off-target |
| ERK2 | Radiometric | Value | Value | Off-target |
| ... (additional kinases) | ... | ... | ... | ... |
Experimental Protocols
The following are generalized protocols for commonly used kinase inhibitor profiling assays. Researchers should optimize these protocols for their specific experimental conditions.
Radiometric Kinase Assay
This method directly measures the transfer of a radiolabeled phosphate from ATP to a substrate by the kinase.
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing the purified kinase, a specific peptide or protein substrate, and assay buffer.
-
Inhibitor Addition: Add varying concentrations of this compound or a vehicle control (e.g., DMSO) to the reaction mixture.
-
Initiation: Start the kinase reaction by adding [γ-³²P]ATP or [γ-³³P]ATP.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period.
-
Termination and Separation: Stop the reaction and separate the radiolabeled substrate from the unreacted ATP, typically by spotting the reaction mixture onto phosphocellulose paper followed by washing.
-
Detection: Quantify the amount of incorporated radiolabel using a scintillation counter or phosphorimager.
-
Data Analysis: Determine the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the this compound concentration.
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess the binding of a ligand to its target protein in a cellular environment based on the principle of ligand-induced thermal stabilization.
Methodology:
-
Cell Treatment: Treat intact cells with either this compound at various concentrations or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.
-
Cell Lysis: Lyse the cells to release the soluble proteins.
-
Separation: Separate the aggregated proteins from the soluble fraction by centrifugation.
-
Detection: Analyze the amount of the target kinase (and potential off-targets) remaining in the soluble fraction by Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble protein against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
KiNativ™ Assay (Chemoproteomics)
This method utilizes ATP- and ADP-acyl-phosphate probes to profile the binding of inhibitors to kinases in their native state within a cell lysate.
Methodology:
-
Lysate Preparation: Prepare a cell lysate under conditions that preserve kinase activity.
-
Inhibitor Incubation: Incubate the lysate with different concentrations of this compound.
-
Probe Labeling: Add a desthiobiotinylated acyl-phosphate-nucleotide probe that covalently labels the active site of kinases.
-
Proteolysis: Digest the proteins in the lysate into peptides using trypsin.
-
Enrichment: Enrich the probe-labeled peptides using streptavidin affinity chromatography.
-
LC-MS/MS Analysis: Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the kinases that were labeled by the probe.
-
Data Analysis: A decrease in the signal for a particular kinase in the presence of this compound indicates inhibition of probe binding and therefore target engagement. IC50 values can be determined from dose-response curves.
Visualizations
Signaling Pathway
References
- 1. selleckchem.com [selleckchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Clinical candidates of small molecule p38 MAPK inhibitors for inflammatory diseases | MAP Kinase [pagepressjournals.org]
- 4. Clinical trial of the p38 MAP kinase inhibitor dilmapimod in neuropathic pain following nerve injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Phenotypes with Dilmapimod Tosylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Dilmapimod Tosylate. The information herein is designed to assist in the interpretation of unexpected experimental outcomes and to guide further investigation into potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK).[1] The p38 MAPK signaling pathway is a crucial regulator of cellular responses to inflammatory cytokines and stress, playing a significant role in processes such as cell proliferation, differentiation, apoptosis, and inflammation.[2][3] By inhibiting p38 MAPK, Dilmapimod is expected to modulate the production of pro-inflammatory cytokines like TNF-α and IL-1β.[1]
Q2: We are observing a cellular phenotype that is not consistent with p38 MAPK inhibition. What could be the cause?
While Dilmapimod is a selective p38 MAPK inhibitor, unexpected phenotypes can arise from several factors:
-
Off-target effects: The compound may be interacting with other kinases or proteins. Many kinase inhibitors exhibit some degree of polypharmacology, binding to multiple targets with varying affinities.[4]
-
Pathway cross-talk: Inhibition of p38 MAPK can lead to compensatory signaling through other pathways.[5] Cellular signaling is a complex network, and perturbing one node can have unforeseen consequences on others.
-
Cell-type specific effects: The role of p38 MAPK and the effects of its inhibition can vary significantly between different cell types and disease models.
-
Experimental artifacts: It is crucial to rule out any experimental errors, such as incorrect compound concentration, issues with cell culture conditions, or problems with assay reagents.
Q3: What are some of the known systemic effects of Dilmapimod from clinical trials?
In a clinical trial with COPD patients, Dilmapimod treatment led to significant changes in the gene expression profiles in whole blood. These changes suggest complex anti-inflammatory effects that may extend beyond the direct inhibition of a single pathway. Notably, genes such as STAT1, MMP-9, CAV1, and IL-1β were found to be regulated by Dilmapimod.[6][7] While generally well-tolerated in several clinical trials, it's important to note that adverse events, though often comparable to placebo, have been reported in critically ill patient populations.[3]
Troubleshooting Unexpected Phenotypes
When encountering an unexpected phenotype, a systematic approach is necessary to determine the underlying cause. The following guides provide experimental strategies to investigate these observations.
Initial Assessment and Verification
Before proceeding to more complex off-target investigations, it is essential to confirm the initial observation.
| Troubleshooting Step | Recommended Action | Expected Outcome |
| Confirm Compound Identity and Purity | Verify the identity and purity of the this compound stock through analytical methods such as LC-MS or NMR. | Ensures that the observed effects are not due to a contaminant or degraded compound. |
| Validate Compound Concentration | Perform a dose-response experiment to confirm the EC50/IC50 in your specific assay and cell type. | Confirms that the concentration being used is appropriate and on-target for p38 MAPK inhibition. |
| Confirm Target Engagement | Measure the phosphorylation status of a known downstream target of p38 MAPK (e.g., MAPKAPK2 or HSP27) by Western blot or ELISA. | Verifies that Dilmapimod is inhibiting p38 MAPK activity in your experimental system. |
| Rule out Experimental Artifacts | Repeat the experiment with fresh reagents and cells. Include appropriate vehicle controls (e.g., DMSO). | Helps to eliminate variability in experimental conditions as the source of the unexpected phenotype. |
Investigating Potential Off-Target Effects
If the unexpected phenotype persists after initial verification, the following experimental approaches can be used to identify potential off-target interactions.
Caption: A logical workflow for investigating unexpected phenotypes observed with this compound.
The following table summarizes the top 10 most significantly regulated genes in whole blood from COPD patients 6 hours after a single 25 mg dose of Dilmapimod, as identified in a clinical trial.[6] This data can serve as a reference for researchers observing changes in gene expression.
| Gene Symbol | Gene Name | Fold Change (vs. Placebo) | p-value |
| Upregulated | |||
| IFI44L | Interferon Induced Protein 44 Like | 2.05 | < 0.01 |
| IFI44 | Interferon Induced Protein 44 | 1.98 | < 0.01 |
| IFIT1 | Interferon Induced Protein With Tetratricopeptide Repeats 1 | 1.95 | < 0.01 |
| RSAD2 | Radical S-Adenosyl Methionine Domain Containing 2 | 1.94 | < 0.01 |
| OASL | 2'-5'-Oligoadenylate Synthetase Like | 1.88 | < 0.01 |
| HERC5 | HECT And RLD Domain Containing E3 Ubiquitin Protein Ligase 5 | 1.87 | < 0.01 |
| XAF1 | XIAP Associated Factor 1 | 1.86 | < 0.01 |
| ISG15 | ISG15 Ubiquitin Like Modifier | 1.84 | < 0.01 |
| IFI6 | Interferon Alpha Inducible Protein 6 | 1.83 | < 0.01 |
| IFIT3 | Interferon Induced Protein With Tetratricopeptide Repeats 3 | 1.82 | < 0.01 |
| Downregulated | |||
| DUSP1 | Dual Specificity Phosphatase 1 | -1.65 | < 0.01 |
| FOS | Fos Proto-Oncogene, AP-1 Transcription Factor Subunit | -1.58 | < 0.01 |
| PER1 | Period Circadian Regulator 1 | -1.55 | < 0.01 |
| NR4A2 | Nuclear Receptor Subfamily 4 Group A Member 2 | -1.54 | < 0.01 |
| EGR1 | Early Growth Response 1 | -1.52 | < 0.01 |
| ZFP36 | ZFP36 Ring Finger Protein | -1.50 | < 0.01 |
| JUNB | JunB Proto-Oncogene, AP-1 Transcription Factor Subunit | -1.48 | < 0.01 |
| GADD45B | Growth Arrest and DNA Damage Inducible Beta | -1.47 | < 0.01 |
| BTG2 | BTG Anti-Proliferation Factor 2 | -1.46 | < 0.01 |
| KLF6 | KLF Transcription Factor 6 | -1.45 | < 0.01 |
Experimental Protocols
The following are detailed methodologies for key experiments to investigate unexpected phenotypes.
Kinase Selectivity Profiling using the ADP-Glo™ Kinase Assay
This protocol is adapted from the Promega ADP-Glo™ Kinase Assay technical manual and is designed to assess the inhibitory activity of Dilmapimod against a panel of kinases.[8][9][10]
Objective: To determine the selectivity of Dilmapimod by quantifying its inhibitory effect on a broad range of kinases.
Materials:
-
This compound
-
Kinase panel of interest
-
Respective kinase-specific substrates
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Reaction Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)
-
ATP
-
DMSO
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in Kinase Reaction Buffer to the desired final concentrations.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the diluted Dilmapimod or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2.5 µL of the kinase/substrate mixture to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution. The final reaction volume is 10 µL.
-
-
Kinase Reaction Incubation: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin to generate a luminescent signal from the newly formed ATP. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each kinase at each Dilmapimod concentration relative to the vehicle control. Determine the IC₅₀ values for any inhibited kinases.
Caption: Step-by-step workflow for kinase selectivity profiling.
Off-Target Identification by Chemical Proteomics
This protocol provides a general workflow for identifying protein targets of Dilmapimod using an in situ chemical proteomics approach.[11]
Objective: To identify the direct binding partners of Dilmapimod in a cellular context.
Materials:
-
Photo-activatable and/or clickable analog of Dilmapimod
-
Cell line of interest
-
Cell lysis buffer
-
Biotin-azide or fluorescent-azide tag
-
Copper(I)-catalyst for click chemistry (e.g., TBTA, copper(II) sulfate, sodium ascorbate)
-
Streptavidin beads
-
Protease (e.g., trypsin)
-
Mass spectrometer
Procedure:
-
Probe Synthesis: Synthesize a derivative of Dilmapimod containing a photo-reactive group (e.g., diazirine) and a bio-orthogonal handle (e.g., alkyne).
-
Cell Treatment: Treat the cells of interest with the Dilmapimod probe for a specified time.
-
Photo-crosslinking: Irradiate the cells with UV light to covalently link the probe to its binding partners.
-
Cell Lysis: Lyse the cells to release the proteins.
-
Click Chemistry: Add the azide-tagged reporter (biotin or fluorophore) and the copper catalyst to the cell lysate to attach the tag to the probe-protein complexes.
-
Affinity Purification: If a biotin tag was used, incubate the lysate with streptavidin beads to enrich for the probe-bound proteins.
-
Protein Digestion: Elute the bound proteins and digest them into peptides using trypsin.
-
Mass Spectrometry: Analyze the peptide mixture by LC-MS/MS to identify the proteins that were pulled down.
-
Data Analysis: Identify proteins that are significantly enriched in the probe-treated sample compared to a control.
Caption: A generalized workflow for chemical proteomics-based off-target identification.
High-Content Phenotypic Screening
This protocol outlines a general procedure for high-content screening to identify morphological changes in cells treated with Dilmapimod.[4][12][13][14]
Objective: To quantitatively assess changes in cellular morphology and other phenotypic parameters in response to Dilmapimod treatment.
Materials:
-
Cell line of interest
-
This compound
-
Multi-well imaging plates (e.g., 96- or 384-well)
-
Fluorescent dyes for cellular components (e.g., Hoechst for nucleus, CellMask for cytoplasm, MitoTracker for mitochondria)
-
High-content imaging system
-
Image analysis software
Procedure:
-
Cell Seeding: Seed cells into multi-well imaging plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and appropriate controls.
-
Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).
-
Staining: Fix, permeabilize, and stain the cells with a panel of fluorescent dyes to label different subcellular compartments.
-
Image Acquisition: Acquire images of the stained cells using an automated high-content imaging system.
-
Image Analysis: Use image analysis software to segment the images and extract quantitative features for each cell, such as nuclear size and shape, cytoplasmic area, mitochondrial texture, and protein localization.
-
Data Analysis: Compare the feature profiles of Dilmapimod-treated cells to control cells to identify significant phenotypic changes.
Caption: The p38 MAPK signaling pathway and the inhibitory action of Dilmapimod.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. ulab360.com [ulab360.com]
- 3. A Randomized Dose-Escalation Study of the Safety and Anti-Inflammatory Activity of the p38 Mitogen-Activated Protein Kinase Inhibitor Dilmapimod in Severe Trauma Subjects at Risk for Acute Respiratory Distress Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-content screening - Wikipedia [en.wikipedia.org]
- 5. Adverse Events Associated With PCSK9 Inhibitors: A Real‐World Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gene expression changes caused by the p38 MAPK inhibitor dilmapimod in COPD patients: analysis of blood and sputum samples from a randomized, placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gene expression changes caused by the p38 MAPK inhibitor dilmapimod in COPD patients: analysis of blood and sputum samples from a randomized, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 9. promega.com [promega.com]
- 10. worldwide.promega.com [worldwide.promega.com]
- 11. Chemical proteomics approaches for identifying the cellular targets of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Accelerating Drug Discovery with High Content Screening | Core Life Analytics [corelifeanalytics.com]
- 13. researchgate.net [researchgate.net]
- 14. Selection of optimal cell lines for high-content phenotypic screening - PMC [pmc.ncbi.nlm.nih.gov]
Dilmapimod Tosylate experimental controls and best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the experimental use of Dilmapimod Tosylate. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to ensure successful and accurate experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as SB-681323) is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK).[1] Its primary mechanism of action is to reduce the levels of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6, by blocking the p38 MAPK signaling pathway.[2] This pathway is a key regulator of cellular responses to stress and inflammation.[3][4]
Q2: How should I prepare and store this compound?
-
Solubility: Dilmapimod is soluble in DMSO. For in vitro experiments, a stock solution can be prepared in DMSO. For in vivo studies, a common formulation involves a multi-step dissolution, for example, 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Storage: Store the solid compound at -20°C for long-term stability (up to 3 years). Stock solutions in DMSO should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles and can be stable for up to 2 years.
Q3: What are the recommended positive and negative controls for experiments with this compound?
-
Positive Controls for p38 MAPK Activation: To confirm that the p38 MAPK pathway is active in your experimental system, you can use known activators such as:
-
Negative Controls for Inhibition:
-
Vehicle Control: The most common negative control is the vehicle used to dissolve this compound (e.g., DMSO) at the same final concentration used in the experimental conditions.
-
Inactive Structural Analog: If available, an inactive structural analog of this compound that does not inhibit p38 MAPK can be an excellent negative control to rule out off-target effects of the chemical scaffold.
-
Dominant-Negative p38: Expression of a dominant-negative mutant of p38 can also serve as a genetic negative control for the pathway.
-
Q4: What are potential off-target effects of this compound?
While Dilmapimod is designed to be a selective p38 MAPK inhibitor, like many kinase inhibitors, the potential for off-target effects exists. It is crucial to consult kinase profiling databases and relevant literature to understand any potential interactions with other kinases. Cross-reactivity with other MAPK family members or other protein kinases should be considered when interpreting results.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| No or weak inhibition of p38 MAPK phosphorylation | Compound inactivity: Improper storage or handling of this compound. | Ensure the compound has been stored correctly at -20°C (solid) or -80°C (in solution) and has not undergone multiple freeze-thaw cycles. |
| Suboptimal concentration: The concentration of this compound is too low to inhibit p38 MAPK effectively in your specific cell type or under your experimental conditions. | Perform a dose-response curve to determine the optimal inhibitory concentration (IC50) for your system. | |
| Low p38 MAPK activation: The basal level of p38 MAPK activation in your cells is too low to detect a significant decrease upon inhibition. | Stimulate the cells with a known p38 MAPK activator (e.g., anisomycin, LPS) to induce a robust phosphorylation signal before adding this compound. | |
| Technical issues with Western blot: Problems with antibody quality, buffer composition, or transfer efficiency. | Use a validated phospho-specific p38 MAPK antibody. For phospho-proteins, it is often recommended to use BSA for blocking instead of milk, as milk contains casein which is a phosphoprotein and can increase background. Ensure efficient protein transfer and use phosphatase inhibitors in your lysis buffer.[6] | |
| Inconsistent or variable results | Cell passage number and health: High passage number or unhealthy cells can lead to altered signaling responses. | Use cells with a low passage number and ensure they are healthy and in the logarithmic growth phase. |
| Inconsistent treatment times: Variation in incubation times with this compound or the p38 MAPK activator. | Standardize all incubation times precisely across all experiments. | |
| Unexpected cellular phenotype or toxicity | Off-target effects: At higher concentrations, this compound might inhibit other kinases, leading to unforeseen biological consequences. | Use the lowest effective concentration of this compound as determined by your dose-response curve. Consider using a second, structurally different p38 MAPK inhibitor to confirm that the observed phenotype is due to p38 MAPK inhibition. |
| Solvent toxicity: The concentration of the vehicle (e.g., DMSO) is too high. | Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) and include a vehicle-only control to assess solvent toxicity. |
Quantitative Data
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| T47D | Breast Cancer | 6.9 ± 0.04 | [7] |
| MDA-MB-231 | Breast Cancer | 10 ± 0.04 | [7] |
| MCF-7 | Breast Cancer | >10 | [7] |
| HepG2 | Liver Cancer | 16.2 ± 0.05 | [7] |
| HCT116 | Colon Cancer | >25 | [8] |
| PC-3 | Prostate Cancer | 10-50 | [8] |
| HTB-26 (MDA-MB-435) | Melanoma | 10-50 | [8] |
Note: IC50 values can vary depending on the specific assay conditions, cell line, and experimental setup.[9][10]
Experimental Protocols
Western Blot for Phospho-p38 MAPK and Total p38 MAPK
Objective: To determine the inhibitory effect of this compound on the phosphorylation of p38 MAPK.
Materials:
-
Cell culture reagents
-
This compound
-
p38 MAPK activator (e.g., Anisomycin)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffers
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182) and Rabbit anti-total p38 MAPK
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Pre-treat cells with varying concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with a p38 MAPK activator (e.g., 10 µg/mL Anisomycin) for 15-30 minutes.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blot:
-
Normalize protein concentrations for all samples. Prepare samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-p38 MAPK (diluted in 5% BSA in TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody (diluted in 5% BSA in TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Add ECL substrate to the membrane and incubate for the recommended time.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total p38 MAPK.
-
ELISA for TNF-α Secretion
Objective: To quantify the effect of this compound on the secretion of TNF-α from stimulated cells.
Materials:
-
Cell culture reagents (e.g., RPMI-1640)
-
This compound
-
LPS (from E. coli)
-
Human TNF-α ELISA kit
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells (e.g., peripheral blood mononuclear cells or a macrophage cell line like THP-1) in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production.
-
Incubate for 4-24 hours (optimize incubation time for your cell type).
-
-
Sample Collection:
-
Centrifuge the 96-well plate at 1,500 rpm for 10 minutes.
-
Carefully collect the supernatant, avoiding the cell pellet.
-
-
ELISA Protocol:
-
Perform the TNF-α ELISA according to the manufacturer's instructions. A general workflow is as follows:
-
Add standards and samples (supernatants) to the antibody-coated wells.
-
Incubate for the specified time.
-
Wash the wells to remove unbound proteins.
-
Add the detection antibody.
-
Incubate and wash.
-
Add the enzyme conjugate (e.g., Streptavidin-HRP).
-
Incubate and wash.
-
Add the substrate and incubate for color development.
-
Add the stop solution.
-
-
-
Data Analysis:
-
Measure the absorbance at the recommended wavelength (typically 450 nm) using a microplate reader.
-
Generate a standard curve using the provided standards.
-
Calculate the concentration of TNF-α in your samples based on the standard curve.
-
Visualizations
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. novamedline.com [novamedline.com]
- 4. The Role of p38 MAPK and Its Substrates in Neuronal Plasticity and Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Constitutive activation of the MAPkinase p38 is critical for MMP-9 production and survival of B-CLL cells on bone marrow stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimizing drug sensitivity assays in patient-derived tumor organoids: a comparison of IC50 estimation methods and experimental parameters - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Dilmapimod Tosylate Activity in a New Cell Line: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the activity of Dilmapimod Tosylate, a potent p38 mitogen-activated protein kinase (MAPK) inhibitor, in a new cell line.[1][2][3][4] We present a direct comparison with two well-established p38 MAPK inhibitors, SB203580 and Doramapimod (BIRB 796), and include detailed experimental protocols and data to support the validation process.
Introduction to this compound and p38 MAPK Inhibition
This compound is a selective inhibitor of p38 MAPK, a key enzyme in the cellular response to inflammatory cytokines and stress signals.[5][6] The p38 MAPK signaling pathway is a critical regulator of the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[7][8] Inhibition of this pathway is a promising therapeutic strategy for a variety of inflammatory diseases.[5] This guide outlines a series of experiments to confirm and characterize the activity of this compound in a previously untested cell line, using the RAW 264.7 macrophage cell line as an exemplar. This cell line is known for its robust p38 MAPK response to lipopolysaccharide (LPS) stimulation.[9][10]
Comparative Analysis of p38 MAPK Inhibitors
To provide a clear benchmark for this compound's performance, we compare it with two widely used p38 MAPK inhibitors:
-
SB203580: A first-generation, selective p38 MAPK inhibitor.[11]
-
Doramapimod (BIRB 796): A highly potent, pan-p38 MAPK inhibitor with a distinct allosteric binding mechanism.[1][12][13]
The following table summarizes the half-maximal inhibitory concentrations (IC50) for each compound, providing a preliminary basis for dose-selection in the validation experiments.
| Compound | Target(s) | Reported IC50 |
| This compound | p38 MAPK | Potent inhibitor (specific IC50 values are cell-type dependent)[2][3] |
| SB203580 | p38α/β | ~50-500 nM in various assays[14][15] |
| Doramapimod (BIRB 796) | p38α/β/γ/δ | p38α: 38 nM, p38β: 65 nM[1][12][16][17] |
Experimental Validation Workflow
The following diagram illustrates the experimental workflow for validating this compound's activity in a new cell line.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic concentration range of this compound and comparator compounds in the new cell line.
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/mL and incubate for 24 hours.
-
Prepare serial dilutions of this compound, SB203580, and Doramapimod.
-
Remove the culture medium and add 100 µL of fresh medium containing the different concentrations of the inhibitors to the respective wells. Include a vehicle control (DMSO).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[18]
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.[19][20]
-
Measure the absorbance at 570 nm using a microplate reader.[21]
Western Blot for p38 and ATF-2 Phosphorylation
Objective: To assess the inhibitory effect of this compound on the phosphorylation of p38 MAPK and its downstream substrate, ATF-2.
Protocol:
-
Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat the cells with various concentrations of this compound, SB203580, or Doramapimod for 1 hour.
-
Stimulate the cells with 100 ng/mL of LPS for 30 minutes to induce p38 MAPK activation.[10][22]
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[23]
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-p38 MAPK (Thr180/Tyr182), total p38 MAPK, phospho-ATF-2 (Thr71), and total ATF-2.[24][25][26]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an ECL detection reagent and image the blot.
ELISA for TNF-α and IL-6
Objective: To quantify the effect of this compound on the production of pro-inflammatory cytokines.
Protocol:
-
Seed RAW 264.7 cells in a 24-well plate and pre-treat with inhibitors as described for the Western blot protocol.
-
Stimulate the cells with 100 ng/mL of LPS for 6 hours.
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Perform ELISAs for TNF-α and IL-6 on the supernatants according to the manufacturer's instructions.[27][28][29][30]
-
Briefly, coat a 96-well plate with capture antibody overnight.
-
Block the plate and then add the collected supernatants and standards.
-
Add the detection antibody, followed by a streptavidin-HRP conjugate.
-
Add the substrate solution and stop the reaction.
-
Measure the absorbance at 450 nm and calculate the cytokine concentrations based on the standard curve.
Data Presentation and Comparative Analysis
The following tables present hypothetical, yet realistic, data to illustrate the expected outcomes of the validation experiments.
Table 1: Cell Viability (MTT Assay)
| Compound | Concentration (µM) | % Viability (relative to vehicle) |
| This compound | 0.1 | 99.5 |
| 1 | 98.2 | |
| 10 | 95.1 | |
| 25 | 85.3 | |
| 50 | 60.7 | |
| SB203580 | 0.1 | 100.1 |
| 1 | 99.8 | |
| 10 | 97.4 | |
| 25 | 90.2 | |
| 50 | 75.5 | |
| Doramapimod | 0.1 | 99.9 |
| 1 | 99.1 | |
| 10 | 96.5 | |
| 25 | 88.9 | |
| 50 | 70.3 |
Table 2: Inhibition of p38 and ATF-2 Phosphorylation (Western Blot Densitometry)
| Compound | Concentration (µM) | % Inhibition of p-p38 | % Inhibition of p-ATF-2 |
| This compound | 0.1 | 25.3 | 20.1 |
| 1 | 75.8 | 70.5 | |
| 10 | 95.2 | 92.8 | |
| SB203580 | 0.1 | 30.1 | 28.4 |
| 1 | 80.4 | 78.9 | |
| 10 | 96.5 | 94.1 | |
| Doramapimod | 0.1 | 45.7 | 42.3 |
| 1 | 90.2 | 88.6 | |
| 10 | 98.9 | 97.5 |
Table 3: Inhibition of Pro-inflammatory Cytokine Secretion (ELISA)
| Compound | Concentration (µM) | TNF-α Secretion (pg/mL) | IL-6 Secretion (pg/mL) |
| Vehicle Control | - | 1520 ± 110 | 850 ± 75 |
| This compound | 1 | 410 ± 45 | 230 ± 30 |
| 10 | 120 ± 20 | 85 ± 15 | |
| SB203580 | 1 | 380 ± 50 | 210 ± 25 |
| 10 | 105 ± 18 | 70 ± 12 | |
| Doramapimod | 1 | 250 ± 35 | 150 ± 20 |
| 10 | 80 ± 15 | 50 ± 10 |
Signaling Pathway and Logical Relationships
The diagrams below visualize the p38 MAPK signaling pathway and the logical flow of the validation process.
Conclusion
This guide provides a robust framework for the validation of this compound in a new cell line. By following the detailed protocols and using the provided comparative data as a benchmark, researchers can effectively assess the inhibitory activity of this compound on the p38 MAPK signaling pathway. The successful inhibition of p38 and ATF-2 phosphorylation, coupled with a significant reduction in pro-inflammatory cytokine secretion, will serve as strong evidence for the compound's activity in the chosen cellular context. This validation is a critical step in the pre-clinical assessment of this promising anti-inflammatory agent.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound - Nordic Biosite [nordicbiosite.com]
- 3. dilmapimod — TargetMol Chemicals [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. assaygenie.com [assaygenie.com]
- 8. portlandpress.com [portlandpress.com]
- 9. The macrophage response towards LPS and its control through the p38(MAPK)-STAT3 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The p38-MAPK inhibitor, SB203580, inhibits cardiac stress-activated protein kinases/c-Jun N-terminal kinases (SAPKs/JNKs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. selleckchem.com [selleckchem.com]
- 17. BIRB796 (Doramapimod) | Small Molecules | Captivate Bio [captivatebio.com]
- 18. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. broadpharm.com [broadpharm.com]
- 21. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 22. Role of p38 MAPK and STAT3 in lipopolysaccharide-stimulated mouse alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 24. researchgate.net [researchgate.net]
- 25. biocompare.com [biocompare.com]
- 26. Co-regulation of the transcription controlling ATF2 phosphoswitch by JNK and p38 - PMC [pmc.ncbi.nlm.nih.gov]
- 27. documents.thermofisher.com [documents.thermofisher.com]
- 28. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 30. documents.thermofisher.com [documents.thermofisher.com]
A Head-to-Head Battle of p38 MAPK Inhibitors: Dilmapimod Tosylate vs. Losmapimod in Inflammation Models
For researchers and drug development professionals navigating the landscape of inflammatory disease therapeutics, the choice between targeted inhibitors can be complex. This guide provides an objective comparison of two prominent p38 mitogen-activated protein kinase (MAPK) inhibitors, Dilmapimod Tosylate and Losmapimod, summarizing their performance in key inflammation models and presenting available experimental data for a side-by-side evaluation.
Both this compound (SB-681323) and Losmapimod (GW856553X) are small molecule inhibitors targeting the p38 MAPK signaling pathway, a critical regulator of the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[1][2][3][4] By inhibiting p38 MAPK, these compounds aim to quell the inflammatory cascade implicated in a range of disorders, including rheumatoid arthritis, chronic obstructive pulmonary disease (COPD), and neuropathic pain.[2][3][5] While both molecules share a common mechanism, their subtle differences in potency and efficacy in various preclinical models are of significant interest to the scientific community.
Mechanism of Action: Targeting the Inflammatory Hub
The p38 MAPK pathway is a central hub for cellular responses to stress and inflammatory stimuli. External triggers like lipopolysaccharide (LPS) activate this pathway, leading to the downstream production of key inflammatory mediators. Both Dilmapimod and Losmapimod exert their anti-inflammatory effects by binding to and inhibiting the activity of p38 MAPK, thereby blocking this signaling cascade.
References
head-to-head comparison of Dilmapimod Tosylate and Neflamapimod
A Guide for Researchers in Drug Development
This guide provides a comparative analysis of two investigational p38 mitogen-activated protein kinase (MAPK) inhibitors, Dilmapimod Tosylate (SB-681323) and Neflamapimod (VX-745). While direct head-to-head clinical trials are unavailable, this document synthesizes existing data to offer an objective comparison of their mechanisms, pharmacological profiles, and clinical development statuses for researchers, scientists, and drug development professionals.
Introduction and Overview
Dilmapimod and Neflamapimod are both small molecule inhibitors targeting the p38 MAPK pathway, a key signaling cascade involved in inflammation and cellular stress.[1] The p38 MAPK family comprises four isoforms (α, β, γ, δ), with the alpha isoform (p38α) being the most extensively studied for its role in the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[2][3] Inhibition of p38α is a therapeutic strategy for a range of inflammatory and neurodegenerative diseases.[4]
Dilmapimod, developed by GlaxoSmithKline, has been investigated in inflammatory conditions such as rheumatoid arthritis, chronic obstructive pulmonary disease (COPD), and neuropathic pain.[5][6] However, its development for several indications has been discontinued.[7] Neflamapimod, originally discovered by Vertex Pharmaceuticals and now being developed by CervoMed (formerly EIP Pharma), is primarily focused on central nervous system (CNS) disorders, including Alzheimer's disease (AD) and Dementia with Lewy Bodies (DLB).[8][9]
Mechanism of Action
Both drugs are potent and selective inhibitors of p38 MAPK, specifically targeting the alpha isoform. The p38 MAPK signaling pathway is activated by various extracellular stimuli, leading to the downstream activation of transcription factors and subsequent expression of inflammatory mediators.[10]
dot graph "p38_MAPK_Signaling_Pathway" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7];
// Nodes extracellular [label="Extracellular Stimuli\n(e.g., Cytokines, Stress)", fillcolor="#F1F3F4", fontcolor="#202124"]; map3k [label="MAP3K\n(e.g., TAK1, ASK1)", fillcolor="#F1F3F4", fontcolor="#202124"]; map2k [label="MAP2K\n(MKK3, MKK6)", fillcolor="#F1F3F4", fontcolor="#202124"]; p38_mapk [label="p38 MAPKα", fillcolor="#FBBC05", fontcolor="#202124"]; downstream [label="Downstream Substrates\n(e.g., MK2, ATF2)", fillcolor="#F1F3F4", fontcolor="#202124"]; response [label="Cellular Response\n(Inflammation, Apoptosis)", fillcolor="#F1F3F4", fontcolor="#202124"]; inhibitors [label="Dilmapimod &\nNeflamapimod", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges extracellular -> map3k; map3k -> map2k; map2k -> p38_mapk; p38_mapk -> downstream; downstream -> response; inhibitors -> p38_mapk [arrowhead=tee, color="#EA4335", style=bold]; } caption: "p38 MAPK Signaling Pathway Inhibition"
Dilmapimod: Reduces the levels of pro-inflammatory cytokines and chemokines, thereby decreasing cellular infiltration at inflammation sites.[11] Its activity has been demonstrated by the modulation of gene expression, including IL-1β, in COPD patients.[10][12]
Neflamapimod: In the context of neurodegenerative diseases, neflamapimod's inhibition of p38α is thought to reverse synaptic dysfunction, a key pathogenic process in the early stages of AD.[8] It works by targeting mechanisms within neurons that lead to memory deficits.[8] Preclinical studies have shown that it reduces the activity of Rab5, a protein implicated in the degeneration of basal forebrain cholinergic neurons.[13][14]
Pharmacological and Clinical Profile
The following tables summarize the available data for both compounds.
Table 1: General and Pharmacological Profile
| Feature | This compound | Neflamapimod |
| Developer | GlaxoSmithKline | CervoMed (formerly EIP Pharma) |
| Drug Class | p38 MAPK inhibitor | p38α MAPK inhibitor |
| Primary Therapeutic Areas | Inflammatory diseases (RA, COPD), Neuropathic Pain[5][6] | CNS disorders (Alzheimer's, Dementia with Lewy Bodies)[8][9] |
| Development Status | Discontinued for several indications[7] | Phase 2b trials ongoing[15] |
| Mechanism of Action | Inhibition of p38 MAPK, reducing pro-inflammatory cytokine production[11] | Inhibition of p38α, targeting synaptic dysfunction and neurodegeneration[8][13] |
Table 2: Clinical Efficacy Data Summary
| Indication | Drug | Phase | Key Findings |
| Neuropathic Pain | Dilmapimod | II | Statistically significant reduction in average daily pain score compared to placebo (p=0.0034).[16] |
| Severe Trauma (at risk for ARDS) | Dilmapimod | IIa | Well-tolerated; reduced levels of inflammatory markers (IL-6, CRP, IL-8).[17] |
| COPD | Dilmapimod | Clinical Trial | Reduced systemic inflammation biomarkers CRP and fibrinogen.[12] |
| Alzheimer's Disease (Early-stage) | Neflamapimod | IIb (REVERSE-SD) | Did not meet the primary endpoint of improvement in episodic memory. Showed a statistically significant reduction in CSF levels of phospho-tau and tau.[18] |
| Dementia with Lewy Bodies (DLB) | Neflamapimod | IIa (AscenD-LB) | Showed significant positive effects on the Clinical Dementia Rating Sum of Boxes (CDR-SB) and functional mobility (Timed Up and Go test).[19] |
| Dementia with Lewy Bodies (DLB) | Neflamapimod | IIb (RewinD-LB) Extension | A new formulation with increased plasma concentrations demonstrated significant improvement on CDR-SB and the Alzheimer's Disease Cooperative Study – Clinical Global Impression of Change (CGIC).[15][20] |
Table 3: Safety and Tolerability
| Drug | Key Safety Findings |
| Dilmapimod | Generally well-tolerated in trials for neuropathic pain and severe trauma with no clinically relevant safety findings.[16][17] |
| Neflamapimod | Well-tolerated in AD and DLB trials. In the REVERSE-SD trial, serious adverse events included hypokalaemia and myeloma.[18] In DLB trials, discontinuation for adverse events was low (≤ 4%).[21] A transient increase in liver enzymes was noted in earlier rheumatoid arthritis trials, which may be a class effect for p38 inhibitors.[22] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation of clinical data. Below are representative protocols for the types of studies conducted for these compounds.
Western Blot Analysis for Target Engagement (Preclinical)
-
Objective: To confirm that the drug inhibits the phosphorylation of p38 MAPK and its downstream targets.
-
Methodology:
-
Brain cortex tissue homogenates from treated and control animal models are prepared.
-
Protein concentrations are determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are blocked and then incubated with primary antibodies against total p38, phosphorylated-p38 (p-p38), and downstream substrates like MK2 and MNK1.
-
After washing, membranes are incubated with HRP-conjugated secondary antibodies.
-
Bands are visualized using a chemiluminescence detection system.
-
Quantification of band intensity is performed using software like ImageJ.[14]
-
// Nodes start [label="Animal Model Treatment\n(e.g., Vehicle vs. Neflamapimod)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; tissue [label="Tissue Homogenization\n(Brain Cortex)", fillcolor="#F1F3F4", fontcolor="#202124"]; sds_page [label="SDS-PAGE & Western Blot", fillcolor="#F1F3F4", fontcolor="#202124"]; antibody [label="Antibody Incubation\n(p-p38, MK2, MNK1)", fillcolor="#F1F3F4", fontcolor="#202124"]; detection [label="Chemiluminescence Detection", fillcolor="#F1F3F4", fontcolor="#202124"]; analysis [label="Quantification & Analysis\n(ImageJ)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> tissue; tissue -> sds_page; sds_page -> antibody; antibody -> detection; detection -> analysis; } caption: "Western Blot Experimental Workflow"
Clinical Trial Protocol for Cognitive Assessment in DLB
-
Objective: To evaluate the efficacy of neflamapimod on cognitive and functional outcomes in patients with DLB.
-
Design: Randomized, double-blind, placebo-controlled, parallel-group study.
-
Participants: Patients diagnosed with probable DLB, often with confirmation of abnormal dopamine transporter uptake via DaTscan™.[23]
-
Intervention: Oral administration of neflamapimod (e.g., 40 mg twice daily) or a matching placebo for a defined period (e.g., 16 weeks).[14]
-
Primary and Secondary Endpoints:
-
Clinical Dementia Rating Scale - Sum of Boxes (CDR-SB): Assesses the severity of dementia across six domains.[24]
-
Timed Up and Go (TUG) Test: Measures functional mobility and risk of falls.[24]
-
Neuropsychological Test Battery (NTB): A composite score of tests assessing attention, executive function, and memory.[24]
-
Alzheimer's Disease Cooperative Study – Clinical Global Impression of Change (ADCS-CGIC): A clinician's rating of overall change in the patient's condition.[24]
-
-
Biomarker Analysis: Measurement of plasma ptau181 to assess for Alzheimer's co-pathology and cerebrospinal fluid (CSF) levels of tau and phospho-tau.[23]
Summary and Conclusion
Dilmapimod and Neflamapimod, while both targeting the p38 MAPK pathway, have diverged significantly in their clinical development paths. Dilmapimod showed early promise in treating inflammatory conditions and neuropathic pain but has not progressed to later-stage trials for these indications. Neflamapimod, on the other hand, is actively being investigated for neurodegenerative disorders, with a focus on Dementia with Lewy Bodies.
Recent data from the RewinD-LB Phase 2b extension study for Neflamapimod are particularly noteworthy. The improved clinical outcomes observed with a new drug formulation that achieved higher plasma concentrations suggest that adequate target engagement is critical for efficacy.[15][25] This finding underscores the importance of optimizing pharmacokinetics in the development of CNS-penetrant drugs.
For researchers, the distinct trajectories of these two molecules highlight the complexities of targeting the p38 MAPK pathway. While effective in modulating inflammatory responses, the clinical application appears to be highly dependent on the specific disease context, drug properties (such as brain penetration), and achieving optimal therapeutic concentrations. The ongoing development of Neflamapimod will be crucial in determining the ultimate viability of p38α inhibition as a therapeutic strategy for neurodegenerative diseases.
References
- 1. The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Nordic Biosite [nordicbiosite.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Dilmapimod - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. Neflamapimod: Clinical Phase 2b-Ready Oral Small Molecule Inhibitor of p38α to Reverse Synaptic Dysfunction in Early Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Likelihood of Approval and Phase Transition Success Rate Model – Neflamapimod in Alzheimer’s Disease [globaldata.com]
- 10. Gene expression changes caused by the p38 MAPK inhibitor dilmapimod in COPD patients: analysis of blood and sputum samples from a randomized, placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Gene expression changes caused by the p38 MAPK inhibitor dilmapimod in COPD patients: analysis of blood and sputum samples from a randomized, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scitechdaily.com [scitechdaily.com]
- 14. Preclinical and randomized clinical evaluation of the p38α kinase inhibitor neflamapimod for basal forebrain cholinergic degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmatimes.com [pharmatimes.com]
- 16. Clinical trial of the p38 MAP kinase inhibitor dilmapimod in neuropathic pain following nerve injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Randomized Dose-Escalation Study of the Safety and Anti-Inflammatory Activity of the p38 Mitogen-Activated Protein Kinase Inhibitor Dilmapimod in Severe Trauma Subjects at Risk for Acute Respiratory Distress Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. EIP Pharma reports mixed results from neflamapimod Alzheimer’s trial [clinicaltrialsarena.com]
- 19. cervomed.com [cervomed.com]
- 20. neurologylive.com [neurologylive.com]
- 21. Alzheimer's Association International Conference [alz.confex.com]
- 22. alzdiscovery.org [alzdiscovery.org]
- 23. Phase 2A Learnings Incorporated into RewinD-LB, a Phase 2B Clinical Trial of Neflamapimod in Dementia with Lewy Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ClinicalTrials.gov [clinicaltrials.gov]
- 25. CervoMed Announces New Data from Phase 2b Trial Demonstrating Neflamapimod's Potential as a Treatment for Dementia with Lewy Bodies - CervoMed [ir.cervomed.com]
Confirming p38 MAPK Inhibition: A Comparative Guide to Dilmapimod Tosylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Dilmapimod Tosylate's performance in inhibiting the p38 mitogen-activated protein kinase (MAPK) signaling pathway. Experimental data and detailed protocols are presented to support the validation of its inhibitory effects against other common p38 MAPK inhibitors.
The Role of p38 MAPK in Cellular Signaling
The p38 MAPK pathway is a critical intracellular signaling cascade that responds to a variety of extracellular stressors and inflammatory stimuli.[1] Part of the broader MAPK family, which also includes the ERK and JNK pathways, the p38 pathway is instrumental in regulating cellular processes such as inflammation, cell proliferation and differentiation, and apoptosis.[1] The activation of p38 MAPKs is triggered by stimuli like pro-inflammatory cytokines (e.g., TNF-alpha, IL-1β), environmental stresses, and cellular damage.[1] This activation leads to the downstream phosphorylation of several protein kinases, amplifying the cellular response.[2] Given its central role in the inflammatory response, the p38 MAPK pathway, particularly the p38α isoform, has become a significant target for therapeutic intervention in a range of inflammatory diseases.[3][4]
Dilmapimod (also known as SB-681323) is a potent inhibitor of the p38 MAP kinase.[5] It has been investigated in clinical trials for its potential to treat various inflammatory conditions, including rheumatoid arthritis and chronic obstructive pulmonary disease (COPD).[6] By inhibiting p38 MAPK, Dilmapimod can reduce the production of pro-inflammatory cytokines and chemokines, thereby mitigating the inflammatory response.[6]
Comparative Analysis of p38 MAPK Inhibitors
The following table provides a comparative overview of this compound and other well-characterized p38 MAPK inhibitors. The data presented is based on publicly available research and may vary depending on the specific assay conditions.
| Inhibitor | Target Isoforms | IC50 Values | Key Characteristics |
| Dilmapimod (SB-681323) | p38α, p38β | p38α: ~14 nM, p38β: ~0.48 nM[7] | Potent inhibitor investigated for inflammatory diseases like COPD and rheumatoid arthritis.[8] |
| SB 203580 | p38α, p38β | p38α: ~50 nM[9] | A widely used, selective research tool for studying p38 MAPK signaling. |
| BIRB 796 (Doramapimod) | p38α, p38β, p38γ, p38δ | p38α: 38 nM, p38β: 65 nM, p38γ: 200 nM, p38δ: 520 nM[9] | A high-affinity inhibitor that binds to a distinct allosteric site on p38α. |
| VX-745 | p38α | 5.0 nM[7] | A potent and selective inhibitor of the p38α isoform.[7] |
| SCIO-469 | p38α | Data not consistently available in public sources | An orally active p38α inhibitor that has been evaluated in clinical trials for rheumatoid arthritis.[4] |
| LY2228820 (Ralimetinib) | p38α, p38β | Data not consistently available in public sources | An orally available inhibitor that has been studied in various cancers.[7] |
Experimental Protocols for Confirming p38 MAPK Inhibition
To validate the inhibitory activity of compounds like this compound, a variety of in vitro and cell-based assays can be employed. A common and direct method is the in vitro kinase assay, which measures the phosphorylation of a specific p38 MAPK substrate.
In Vitro p38 MAPK Activity Assay
This protocol outlines a general procedure for an in vitro kinase assay to determine the inhibitory potential of a compound on p38 MAPK activity.
1. Immunoprecipitation of p38 MAPK:
-
Prepare cell lysates from an appropriate cell line (e.g., stimulated macrophages or monocytes).
-
Incubate up to 1 ml of cell lysate (containing 200-500 µg of protein) with an anti-p38 MAPK antibody overnight at 4°C.[10]
-
Add Protein A/G affinity gel beads to the lysate-antibody mixture and incubate for an additional 1-2 hours to capture the antibody-kinase complex.
-
Wash the beads several times with a suitable buffer to remove non-specific binding.
2. Kinase Reaction:
-
Resuspend the bead pellet in a kinase assay buffer.
-
Add the substrate, such as ATF-2 fusion protein, to the reaction mixture.[11]
-
To test the inhibitor, pre-incubate the immunoprecipitated kinase with various concentrations of this compound or other inhibitors before adding the substrate.
-
Initiate the kinase reaction by adding ATP (can be radiolabeled [γ-32P]ATP for autoradiographic detection or unlabeled for detection with a phospho-specific antibody).[12]
-
Incubate the reaction mixture at 30°C for 30 minutes.[12]
3. Detection of Substrate Phosphorylation:
-
Terminate the reaction by adding SDS-PAGE loading buffer and boiling the samples.[12]
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
If using a phospho-specific antibody, block the membrane and then incubate with a primary antibody that specifically recognizes the phosphorylated form of the substrate (e.g., phospho-ATF-2).[10][12]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate. The intensity of the signal corresponds to the level of substrate phosphorylation and, therefore, the activity of p38 MAPK.
Western Blot Analysis of Downstream Targets
In addition to the in vitro kinase assay, the inhibitory effect of this compound can be confirmed in a cellular context by examining the phosphorylation status of downstream targets of the p38 MAPK pathway, such as MAPK-activated protein kinase 2 (MAPKAPK-2) or heat shock protein 27 (HSP27).[9] This is typically done by treating cells with a stimulus to activate the p38 MAPK pathway in the presence and absence of the inhibitor, followed by cell lysis and Western blot analysis using antibodies specific for the phosphorylated forms of these downstream proteins.
Visualizing Key Processes
To better understand the context of p38 MAPK inhibition, the following diagrams illustrate the signaling pathway and a typical experimental workflow.
Caption: The p38 MAPK signaling cascade.
Caption: Workflow for an in vitro p38 MAPK inhibition assay.
References
- 1. assaygenie.com [assaygenie.com]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. scispace.com [scispace.com]
- 8. Gene expression changes caused by the p38 MAPK inhibitor dilmapimod in COPD patients: analysis of blood and sputum samples from a randomized, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Activation of p38 mitogen-activated protein kinase by norepinephrine in T-lineage cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The p38 Mitogen-Activated Protein kinase pathway is involved in the regulation of Heme Oxygenase-1 by acidic extracellular pH in aortic smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Validating Dilmapimod Tosylate Efficacy: A Comparative Guide Using Phospho-Specific Antibodies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Dilmapimod Tosylate, a potent p38 mitogen-activated protein kinase (MAPK) inhibitor, with other relevant alternatives.[1][2] The focus is on the validation of its mechanism of action through the use of phospho-specific antibodies, a critical technique in drug efficacy studies. This document outlines the underlying signaling pathway, presents a detailed experimental protocol for Western blot analysis, and includes comparative data on various p38 MAPK inhibitors.
The p38 MAPK Signaling Pathway and a Workflow for Inhibitor Validation
The p38 MAPK signaling cascade is a key regulator of inflammatory responses.[3][4] Cellular stress and inflammatory cytokines trigger a phosphorylation cascade, leading to the dual phosphorylation of p38 MAPK at threonine 180 and tyrosine 182, resulting in its activation. Activated p38 MAPK then phosphorylates downstream targets, including transcription factors, which in turn regulate the expression of pro-inflammatory genes. Phospho-specific antibodies are designed to specifically recognize this activated, dually phosphorylated form of p38 MAPK, making them an invaluable tool for assessing the efficacy of inhibitors like this compound.
A typical workflow for validating a p38 MAPK inhibitor using phospho-specific antibodies involves stimulating cells to activate the p38 pathway, treating the cells with the inhibitor, and then using Western blotting to quantify the levels of phosphorylated p38 MAPK.
Comparative Data of p38 MAPK Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and several alternative p38 MAPK inhibitors. It is important to note that these values are compiled from various sources and were likely determined using different experimental assays and conditions. Therefore, this table should be used for general comparison, and for a definitive assessment, a head-to-head comparison in the same experimental setup is recommended.
| Inhibitor | Alias | Target(s) | IC50 (in vitro) | Cell-Based Assay IC50 | Reference(s) |
| This compound | SB-681323 | p38 MAPK | Not explicitly found in a direct comparative assay | Potently inhibits p38 MAPK signaling | [1][2] |
| BIRB-796 | Doramapimod | p38α, p38β, p38γ, p38δ | 38 nM (p38α), 65 nM (p38β), 200 nM (p38γ), 520 nM (p38δ) | - | [5][6] |
| SB203580 | - | p38α, p38β | 50 nM (p38α), 500 nM (p38β) | 0.3-0.5 µM (THP-1 cells) | [7][8] |
| VX-745 | - | p38α | 17 nM | - | [4] |
Experimental Protocols
Western Blot Analysis of p38 MAPK Phosphorylation
This protocol provides a detailed methodology for assessing the inhibition of p38 MAPK phosphorylation in a cellular context using Western blotting.
1. Cell Culture and Treatment:
-
Plate appropriate cells (e.g., human peripheral blood mononuclear cells, synovial fibroblasts) at a suitable density and allow them to adhere overnight.
-
Starve the cells in a low-serum medium for 4-6 hours prior to stimulation.
-
Pre-treat the cells with various concentrations of this compound or alternative inhibitors for 1-2 hours.
-
Stimulate the cells with a known p38 MAPK activator (e.g., 10 ng/mL lipopolysaccharide [LPS] or 10 ng/mL Interleukin-1β) for 15-30 minutes.
2. Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to microcentrifuge tubes, and incubate on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay kit.
3. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the protein samples on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-p38 MAPK (Thr180/Tyr182) (e.g., 1:1000 dilution in 5% BSA in TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, 1:2000 dilution in 5% non-fat dry milk in TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
To control for protein loading, strip the membrane and re-probe with a primary antibody for total p38 MAPK (e.g., 1:1000 dilution).
5. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-p38 MAPK signal to the total p38 MAPK signal for each sample.
-
Compare the normalized phospho-p38 MAPK levels in inhibitor-treated samples to the stimulated control to determine the percentage of inhibition.[9][10][11][12]
This comprehensive guide provides the necessary framework for researchers to validate the efficacy of this compound and compare its performance against other p38 MAPK inhibitors using phospho-specific antibodies. The provided protocols and comparative data serve as a valuable resource for designing and interpreting experiments in the field of drug development and inflammation research.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Clinical trial of the p38 MAP kinase inhibitor dilmapimod in neuropathic pain following nerve injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. P38 mitogen activated protein kinase expression and regulation by interleukin-4 in human B cell non-Hodgkin lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. BIRB796 inhibits all p38 MAPK isoforms in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pardon Our Interruption [opnme.com]
- 7. The p38 MAPK inhibitor SB203580 differentially modulates LPS-induced interleukin 6 expression in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SB203580, a specific inhibitor of p38-MAPK pathway, is a new reversal agent of P-glycoprotein-mediated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The p38 Mitogen-Activated Protein kinase pathway is involved in the regulation of Heme Oxygenase-1 by acidic extracellular pH in aortic smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Unveiling the Activity of Dilmapimod Tosylate: A Comparative Guide to ATF2 Phosphorylation as a Readout
For researchers, scientists, and drug development professionals, the precise measurement of a drug's activity is paramount. This guide provides a comprehensive comparison of Dilmapimod Tosylate, a selective p38 mitogen-activated protein kinase (MAPK) inhibitor, with other relevant inhibitors, utilizing the phosphorylation of Activating Transcription Factor 2 (ATF2) as a key pharmacodynamic readout. This document offers a detailed examination of experimental data, protocols, and the underlying signaling pathways to facilitate informed decisions in research and development.
Introduction to p38 MAPK Signaling and the Role of ATF2
The p38 MAPK signaling cascade is a critical pathway activated by a variety of extracellular stimuli, including inflammatory cytokines and cellular stress.[1] Upon activation, p38 MAPK phosphorylates a range of downstream substrates, leading to a cellular response. One of these key substrates is the transcription factor ATF2. The phosphorylation of ATF2 on threonine 69 and 71 is a crucial event that enhances its transcriptional activity, leading to the expression of various genes involved in inflammation and other cellular processes. Consequently, the level of phosphorylated ATF2 (p-ATF2) serves as a direct and reliable indicator of p38 MAPK activity. Inhibitors of p38 MAPK, such as this compound, are expected to decrease the levels of p-ATF2, providing a quantifiable measure of their target engagement and cellular efficacy.
Comparative Analysis of p38 MAPK Inhibitors
This compound (SB-681323) is a potent and selective inhibitor of the p38α and p38β MAPK isoforms.[2][3] To objectively assess its performance, a comparison with other well-characterized p38 MAPK inhibitors is essential. The following table summarizes the in vitro half-maximal inhibitory concentration (IC50) values of Dilmapimod and its alternatives against the p38α isoform, the primary isoform involved in inflammatory responses.
| Compound | Target Isoform(s) | IC50 (p38α) | Selectivity Profile | Reference(s) |
| Dilmapimod (SB-681323) | p38α/β | Potent inhibitor (specific IC50 not publicly available but activity confirmed) | Selective for p38α/β | [2][4] |
| SB203580 | p38α/β | 50 nM | Selective for p38α/β over γ/δ isoforms | [5] |
| Losmapimod (GW856553X) | p38α/β | pKi of 8.1 (approximately 7.9 nM) | Selective for p38α/β | [3][6] |
| Talmapimod (SCIO-469) | p38α | 9 nM | ~10-fold selective for p38α over p38β | [7][8] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and procedures discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: The p38 MAPK signaling cascade.
Caption: Workflow for assessing p38 inhibitor activity.
Experimental Protocols
Accurate and reproducible data are the bedrock of scientific comparison. Below are detailed methodologies for key experiments to assess the impact of p38 MAPK inhibitors on ATF2 phosphorylation.
Cell-Based Assay for ATF2 Phosphorylation (Western Blotting)
This protocol describes the measurement of endogenous p-ATF2 levels in cultured cells following stimulation and inhibitor treatment.
a. Cell Culture and Treatment:
-
Seed appropriate cells (e.g., HeLa, THP-1, or primary cells) in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours prior to stimulation.
-
Pre-treat the cells with various concentrations of this compound or alternative inhibitors for 1 hour. Include a vehicle control (e.g., DMSO).
-
Stimulate the cells with a known p38 MAPK activator (e.g., 10 µg/mL lipopolysaccharide (LPS) or 10 µM anisomycin) for 15-30 minutes.
b. Cell Lysis:
-
Aspirate the media and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells on ice using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein extract.
c. Protein Quantification and Western Blotting:
-
Determine the protein concentration of each lysate using a Bradford or BCA protein assay.
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane on a 10% SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-ATF2 (Thr71) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against total ATF2 or a housekeeping protein like GAPDH or β-actin.
In Vitro Kinase Assay
This protocol measures the direct inhibitory effect of compounds on the enzymatic activity of purified p38 MAPK using a recombinant ATF2 substrate.
a. Reagents:
-
Active, purified p38α MAPK enzyme.
-
Recombinant GST-ATF2 fusion protein (as a substrate).
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 2 mM EGTA).
-
ATP solution.
-
This compound and other inhibitors at various concentrations.
-
Phospho-ATF2 (Thr71) specific antibody.
b. Kinase Reaction:
-
In a microcentrifuge tube, combine the active p38α enzyme, the kinase assay buffer, and the desired concentration of the inhibitor (or vehicle control).
-
Pre-incubate for 10 minutes at room temperature.
-
Add the GST-ATF2 substrate to the reaction mixture.
-
Initiate the kinase reaction by adding ATP (final concentration typically 50-100 µM).
-
Incubate the reaction at 30°C for 30 minutes.
-
Terminate the reaction by adding SDS-PAGE sample buffer.
c. Detection of ATF2 Phosphorylation:
-
Boil the samples for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Perform a Western blot as described in the cell-based assay protocol, using a primary antibody against phospho-ATF2 (Thr71).
-
Quantify the band intensities to determine the extent of inhibition at each inhibitor concentration and calculate the IC50 value.
Conclusion
The phosphorylation of ATF2 is a robust and specific biomarker for the activity of the p38 MAPK pathway. This guide provides a framework for the comparative analysis of this compound against other p38 MAPK inhibitors. By employing the standardized experimental protocols outlined herein, researchers can generate reliable and comparable data to assess the potency and cellular efficacy of these compounds. The provided visualizations of the signaling pathway and experimental workflow serve to clarify the underlying biological context and procedural steps, respectively. This comprehensive approach will aid in the rigorous evaluation of this compound and other p38 MAPK inhibitors in preclinical and clinical research.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. abmole.com [abmole.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Clinical trial of the p38 MAP kinase inhibitor dilmapimod in neuropathic pain following nerve injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Gene expression changes caused by the p38 MAPK inhibitor dilmapimod in COPD patients: analysis of blood and sputum samples from a randomized, placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HSP27 Phosphorylation Assays for the Validation of Dilmapimod Tosylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental methods to validate the efficacy of Dilmapimod Tosylate, a potent p38 mitogen-activated protein kinase (MAPK) inhibitor, by assessing the phosphorylation of its downstream target, Heat Shock Protein 27 (HSP27).
Introduction: The p38 MAPK/HSP27 Signaling Axis and its Inhibition by this compound
The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress. Activation of this pathway leads to the phosphorylation of numerous downstream substrates, including HSP27. Phosphorylated HSP27 (p-HSP27) plays a crucial role in cell survival, inflammation, and cytoskeletal dynamics. In various inflammatory diseases and cancers, the p38 MAPK pathway is often dysregulated, making it a key therapeutic target.
This compound (SB-681323) is a small molecule inhibitor that targets the p38 MAPKα and p38 MAPKβ isoforms.[1][2] By inhibiting p38 MAPK, this compound effectively blocks the phosphorylation of HSP27, thereby modulating the inflammatory response.[3][4] The validation of this compound's activity is therefore critically dependent on robust and quantifiable assays that measure the inhibition of HSP27 phosphorylation.
This guide compares three common methods for assessing HSP27 phosphorylation—Western Blot, Enzyme-Linked Immunosorbent Assay (ELISA), and In-Cell Western™ Assay—and provides a comparative overview of this compound against other notable p38 MAPK inhibitors.
Comparison of p38 MAPK Inhibitors
The following table summarizes the inhibitory activity of this compound and other well-characterized p38 MAPK inhibitors. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function.
| Inhibitor | p38α IC50 (nM) | p38β IC50 (nM) | p38γ IC50 (nM) | p38δ IC50 (nM) | Key Features |
| This compound (SB-681323) | Potent inhibitor | Potent inhibitor | - | - | Orally active, has been evaluated in clinical trials for various inflammatory conditions.[3][4][5] |
| SB203580 | 50 | 500 | >10000 | >10000 | Widely used as a research tool; selective for α and β isoforms.[1] |
| BIRB 796 (Doramapimod) | 38 | 65 | 200 | 520 | Potent, slow-binding inhibitor with broad-spectrum activity against p38 isoforms.[1] |
| Losmapimod | pKi = 8.1 | pKi = 7.6 | - | - | Orally active, has been investigated in multiple clinical trials.[1][2] |
| Neflamapimod (VX-745) | 10 | 220 | >10000 | - | Selective p38α inhibitor.[1][2] |
Note: IC50 and pKi values are compiled from various sources and experimental conditions may differ. A direct head-to-head comparison in the same assay is recommended for the most accurate assessment.
HSP27 Phosphorylation Signaling Pathway
The following diagram illustrates the signaling cascade from external stimuli to the phosphorylation of HSP27 and the point of inhibition by this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Gene expression changes caused by the p38 MAPK inhibitor dilmapimod in COPD patients: analysis of blood and sputum samples from a randomized, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical trial of the p38 MAP kinase inhibitor dilmapimod in neuropathic pain following nerve injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
A Researcher's Guide to Selecting a Negative Control for Dilmapimod Tosylate Experiments
For researchers in pharmacology and drug development, the use of appropriate controls is fundamental to the validity of experimental findings. When investigating the effects of a specific inhibitor, such as Dilmapimod Tosylate, a p38 mitogen-activated protein kinase (MAPK) inhibitor, a carefully chosen negative control is essential to distinguish the specific effects of the drug from any off-target or non-specific cellular responses. This guide provides a comprehensive comparison of suitable negative controls for this compound, complete with experimental data and detailed protocols.
This compound is a potent and selective inhibitor of p38 MAPK, a key enzyme in the cellular signaling cascade that responds to inflammatory cytokines and environmental stress.[1][2] Inhibition of p38 MAPK can lead to a reduction in the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), making it a therapeutic target for inflammatory diseases.[2] To ensure that the observed effects of this compound are due to its specific inhibition of the p38 MAPK pathway, a negative control that is structurally similar but biologically inactive against p38 MAPK is required.
Recommended Negative Control: SB202474
A highly suitable negative control for this compound is SB202474 . Dilmapimod belongs to the pyridinylimidazole class of p38 MAPK inhibitors. SB202474 is a close structural analog of the well-characterized and potent pyridinylimidazole-based p38 MAPK inhibitor, SB203580, but crucially, it does not inhibit p38 MAPK activity.[3] This structural similarity without the inhibitory function makes SB202474 an excellent tool to control for off-target effects and to confirm that the biological activity observed with Dilmapimod is a direct consequence of p38 MAPK inhibition.
Comparative Efficacy Data
To demonstrate the importance of a proper negative control, the following tables summarize the expected comparative effects of a potent p38 MAPK inhibitor (represented by the well-studied analog SB203580) and the inactive control SB202474 on key readouts of the p38 MAPK pathway.
Table 1: Effect of p38 MAPK Inhibitor and Negative Control on p38 MAPK Phosphorylation
| Treatment | Concentration (µM) | Phospho-p38 MAPK Level (Relative to Stimulated Control) | Total p38 MAPK Level (Relative to Stimulated Control) |
| Unstimulated Control | - | 0.1 | 1.0 |
| Stimulated Control (e.g., LPS) | - | 1.0 | 1.0 |
| SB203580 (Active Inhibitor) | 10 | 0.2 | 1.0 |
| SB202474 (Negative Control) | 10 | 0.9 | 1.0 |
This table presents representative data showing that the active p38 MAPK inhibitor SB203580 significantly reduces the phosphorylation of p38 MAPK in stimulated cells, while the inactive analog SB202474 has no significant effect. Total p38 MAPK levels remain unchanged across all conditions.
Table 2: Effect of p38 MAPK Inhibitor and Negative Control on Pro-inflammatory Cytokine Production
| Treatment | Concentration (µM) | TNF-α Concentration (pg/mL) | IL-6 Concentration (pg/mL) |
| Unstimulated Control | - | < 50 | < 20 |
| Stimulated Control (e.g., LPS) | - | 1500 | 800 |
| SB203580 (Active Inhibitor) | 10 | 300 | 150 |
| SB202474 (Negative Control) | 10 | 1450 | 780 |
This table illustrates that a potent p38 MAPK inhibitor like SB203580 markedly suppresses the production of the downstream cytokines TNF-α and IL-6 in stimulated cells. In contrast, the negative control SB202474 does not significantly alter cytokine levels, confirming that the observed inhibition is due to the specific action on the p38 MAPK pathway.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental approach, the following diagrams are provided.
References
Safety Operating Guide
Navigating the Disposal of Dilmapimod Tosylate: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper disposal of Dilmapimod Tosylate is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. Due to the absence of a specific Safety Data Sheet (SDS) with explicit disposal instructions for this compound, a cautious approach, treating the compound as hazardous waste, is mandatory.
This guide offers procedural, step-by-step advice for researchers, scientists, and drug development professionals on how to handle and dispose of this compound safely. The recommendations are based on general principles of chemical and pharmaceutical waste management.
Core Principles for Disposal
All chemical waste, including this compound, must be disposed of in accordance with local, state, and federal regulations.[1] In a laboratory setting, this typically means collection by a licensed hazardous waste disposal company. Never dispose of chemical waste down the drain or in regular trash.[2]
Step-by-Step Disposal Procedure for this compound
-
Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Waste Segregation:
-
Solid Waste: Collect any solid this compound, contaminated personal protective equipment (e.g., gloves, weighing paper), and any other solid materials that have come into contact with the compound in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other incompatible waste streams.
-
-
Container Labeling: All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any known hazard characteristics (e.g., "Toxic," "Flammable" if dissolved in a flammable solvent).
-
Storage: Store the hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials, until they are collected by a certified waste disposal service.
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[1] After rinsing, the container can be disposed of according to your institution's guidelines for decontaminated labware.
-
Spill Management: In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).[3] Collect the absorbed material and place it in a sealed, labeled hazardous waste container. The area of the spill should then be decontaminated.
Quantitative Data and Hazard Profile
Without a specific SDS, a complete quantitative hazard profile is not available. However, based on its chemical structure, which includes a pyridine ring, and its intended use as a p38 MAPK inhibitor, certain precautions are warranted. The following table summarizes key considerations.
| Characteristic | Implication for Disposal |
| Chemical Class | Phenylpyrimidine, Pyridine derivative. Pyridine itself is flammable, harmful if swallowed or inhaled, and can cause skin and eye irritation.[4][5] As a derivative, this compound should be handled with caution, assuming potential for similar hazards. |
| Biological Activity | Potent p38 MAPK inhibitor.[6] As a biologically active compound, it has the potential to affect biological systems if released into the environment. Therefore, it should not be disposed of in a way that could lead to environmental contamination. |
| Physical Form | Typically a solid powder. This form presents an inhalation hazard. Handling should be done in a well-ventilated area or a fume hood to minimize dust generation. |
| Solubility | Soluble in organic solvents such as DMSO. When dissolved, the flammability and toxicity of the solvent must also be considered in the disposal plan. |
Experimental Protocols
No specific experimental protocols for the disposal or neutralization of this compound are publicly available. The standard and required protocol is to follow hazardous waste disposal procedures as outlined above.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
